3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-methyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYBAQUYKRUCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938634 | |
| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-30-2, 175227-30-2 | |
| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical intermediate, 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of predicted values from computational models and detailed, standardized experimental protocols for the determination of these properties. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies. The guide includes structured data tables for easy reference and visual workflows to illustrate the process of property determination.
Introduction
This compound is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl group and halogen substituents. These groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the physicochemical properties of this intermediate is crucial for its effective use in the synthesis of novel active pharmaceutical ingredients and other complex organic molecules.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value for this compound | 3-Chloro-5-(trifluoromethyl)pyridine (for comparison)[1] | 2-Chloro-5-(trifluoromethyl)pyridine (for comparison) |
| Molecular Formula | C₇H₅ClF₃N | C₆H₃ClF₃N | C₆H₃ClF₃N |
| Molecular Weight | 195.57 g/mol | 181.54 g/mol | 181.54 g/mol |
| Melting Point | Data not available | Not specified | 32-34 °C |
| Boiling Point | Data not available | Not specified | Not specified |
| Density | Data not available | Not specified | 1.417 g/mL at 25 °C |
| logP (Octanol-Water Partition Coefficient) | Data not available | 2.4 | 2.7 |
| pKa (Acid Dissociation Constant) | Data not available | Not specified | Not specified |
| Solubility | Data not available | Not specified | Not specified |
Note: The data for the reference compounds are a mix of experimental and computed values.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized laboratory procedures for the experimental determination of the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology:
-
Apparatus: A micro boiling point apparatus or a distillation setup can be used. For small quantities, a Thiele tube is often employed.
-
Procedure (Thiele Tube Method): A small amount of the liquid is placed in a small test tube, and an inverted capillary tube (sealed at one end) is added. The test tube is attached to a thermometer and heated in the Thiele tube containing mineral oil.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Density Measurement
Density is the mass of a substance per unit volume.
Methodology:
-
Apparatus: A pycnometer or a calibrated graduated cylinder and an analytical balance are required.
-
Procedure (Pycnometer Method): The mass of the clean, dry pycnometer is determined. It is then filled with the liquid, and any excess is removed. The mass of the pycnometer filled with the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology:
-
Solvent Selection: A range of standard solvents (e.g., water, ethanol, acetone, hexane) are used.
-
Procedure: A small, known amount of the solute is added to a known volume of the solvent in a vial at a constant temperature. The mixture is agitated (e.g., using a shaker or stirrer) until equilibrium is reached.
-
Analysis: The concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, after filtering out any undissolved solid.
pKa Determination
The pKa is a measure of the acidity of a compound.
Methodology:
-
Apparatus: A pH meter and a potentiometric titrator are typically used.
-
Procedure (Potentiometric Titration): A solution of the compound in a suitable solvent (often a water-cosolvent mixture) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of the lipophilicity of a compound.
Methodology:
-
Shake-Flask Method: A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Workflow and Visualization
The determination of the physicochemical properties of a novel compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, structural characterization, and physicochemical property determination of a chemical compound.
Conclusion
This technical guide has provided an overview of the predicted physicochemical properties of this compound and detailed experimental protocols for their determination. While experimental data for this specific molecule remains to be published, the methodologies and comparative data presented herein offer a solid foundation for researchers and professionals working with this and related compounds. The systematic approach to property determination outlined in this guide is essential for advancing research and development in the fields of medicinal chemistry and materials science.
References
In-depth Technical Guide: 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
Predicted Structure and IUPAC Name
Based on IUPAC nomenclature rules, the predicted structure and name for the requested compound are as follows:
Predicted IUPAC Name: 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
Predicted Chemical Structure:
Caption: Predicted molecular structure of this compound.
Predicted Physicochemical Properties
Quantitative data for this compound is unavailable. The following table summarizes the known properties of a structurally similar compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, which can serve as a preliminary reference.[1]
| Property | Value (for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine) | Reference |
| Molecular Formula | C₆H₂ClF₄N | [1] |
| Molecular Weight | 199.53 g/mol | [1] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | 50-55 °C at 11 mmHg | |
| Melting Point | 16-20 °C | |
| Density | 1.524 g/mL at 25 °C | |
| Refractive Index | n20/D 1.433 |
Potential Synthesis Routes
Detailed experimental protocols for the synthesis of this compound have not been found. However, a plausible synthetic pathway can be extrapolated from methods used for analogous compounds. A common precursor for similar substituted pyridines is 2,3-dichloro-5-(trifluoromethyl)pyridine.[1]
A potential, though unverified, synthetic workflow could involve the selective methylation of a precursor.
Caption: Hypothetical synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound is currently uncharacterized. However, trifluoromethylpyridine derivatives are known to be of interest in medicinal chemistry and drug development due to their potential biological activities.[1] For instance, some trifluoromethylpyridine piperazine derivatives have shown potential as plant activators with antiviral activities.
Given the lack of specific data, any discussion of signaling pathways would be highly speculative. Research on analogous compounds suggests that such molecules can interact with various biological targets, but this cannot be directly applied to the requested compound without experimental evidence.
Experimental Protocols
No published experimental protocols for the synthesis, purification, or analysis of this compound were identified. For researchers interested in this compound, the development of a novel synthetic route would be necessary. This would typically involve:
-
Retrosynthetic Analysis: To identify potential starting materials and key reactions.
-
Reaction Optimization: Screening of catalysts, solvents, temperatures, and reaction times.
-
Purification and Characterization: Development of methods for isolating the pure compound and confirming its structure using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
A generalized workflow for developing a synthetic protocol is illustrated below.
Caption: General workflow for novel chemical synthesis protocol development.
Conclusion
This technical guide highlights the current lack of available scientific information for this compound. While predictions based on similar compounds can offer some initial insights, all properties and potential applications of this specific molecule must be determined through experimental investigation. Researchers and drug development professionals are encouraged to pursue the synthesis and characterization of this novel compound to explore its potential utility.
References
An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine from 3-Picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from the readily available bulk chemical, 3-picoline. The synthesis is a multi-step process involving key transformations of the pyridine ring and its methyl substituent. This document outlines detailed experimental methodologies, presents quantitative data in structured tables for easy comparison, and includes visualizations of the synthetic workflow.
Executive Summary
The synthesis of this compound from 3-picoline is a challenging but feasible process that can be accomplished through a four-step sequence. The overall strategy involves the initial formation of a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by further functionalization of the pyridine ring. The proposed synthetic route is as follows:
-
Chlorination of 3-Picoline: Conversion of 3-picoline to 2-chloro-5-(trichloromethyl)pyridine through a high-temperature chlorination process.
-
Fluorination: Halogen exchange reaction to convert the trichloromethyl group to a trifluoromethyl group, yielding 2-chloro-5-(trifluoromethyl)pyridine.
-
Regioselective Chlorination: Introduction of a second chlorine atom at the 3-position of the pyridine ring to afford 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Regioselective Methylation: Selective introduction of a methyl group at the 2-position via a palladium-catalyzed cross-coupling reaction to yield the final product.
This guide provides detailed protocols and quantitative data for each of these steps, compiled from various sources including patent literature and scientific publications.
Synthetic Pathway Overview
The overall synthetic transformation from 3-picoline to this compound is depicted in the workflow diagram below.
Caption: Overall synthetic workflow from 3-Picoline.
Detailed Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.
Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 3-Picoline
The initial step involves the chlorination of both the pyridine ring at the 2-position and the methyl group at the 5-position. This can be achieved through a high-temperature gas-phase reaction or a liquid-phase process. A common method involves the N-oxidation of 3-picoline, followed by chlorination.
Experimental Protocol (Liquid-Phase Chlorination):
-
N-Oxidation of 3-Picoline: 3-Picoline is treated with an oxidizing agent, such as hydrogen peroxide in glacial acetic acid, to form N-oxygen-3-picoline.
-
Chlorination of N-oxygen-3-picoline: The resulting N-oxide is then reacted with a chlorinating agent like benzoyl chloride to yield 2-chloro-5-methylpyridine.
-
Side-Chain Chlorination: The 2-chloro-5-methylpyridine is subsequently chlorinated using chlorine gas in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like o-dichlorobenzene at elevated temperatures (120-140 °C) for an extended period (18-20 hours) to afford 2-chloro-5-trichloromethylpyridine.[1]
| Parameter | Value | Reference |
| Starting Material | 3-Picoline | [1] |
| Key Intermediates | N-oxygen-3-picoline, 2-chloro-5-methylpyridine | [1] |
| Chlorinating Agents | Benzoyl chloride, Chlorine gas | [1] |
| Initiator | Azobisisobutyronitrile (AIBN) | [1] |
| Solvent | o-dichlorobenzene | [1] |
| Temperature | 120-140 °C | [1] |
| Reaction Time | 18-20 hours | [1] |
| Yield | Not explicitly stated in the source | [1] |
Step 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This step involves the fluorination of the trichloromethyl group of 2-chloro-5-(trichloromethyl)pyridine. This is typically achieved through a halogen exchange reaction using a fluorinating agent.
Experimental Protocol:
-
2-chloro-5-trichloromethylpyridine is dissolved in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Anhydrous potassium fluoride (KF) is added as the fluorinating agent. A phase-transfer catalyst, for instance, cetyltrimethylammonium bromide, can be employed to facilitate the reaction.
-
The reaction mixture is heated to facilitate the halogen exchange, yielding 2-chloro-5-(trifluoromethyl)pyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-(trichloromethyl)pyridine | |
| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | |
| Catalyst | Phase-transfer catalyst (optional) | |
| Solvent | Dimethyl sulfoxide (DMSO) | |
| Temperature | Elevated, specific temp. not detailed | |
| Yield | High (specific value not detailed) |
Step 3: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
The key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, undergoes regioselective chlorination at the 3-position.
Experimental Protocol:
-
2-Chloro-5-(trifluoromethyl)pyridine is reacted with chlorine gas.
-
The reaction is typically carried out in the presence of a Lewis acid catalyst, such as antimony trichloride (SbCl3), to promote electrophilic aromatic substitution on the electron-deficient pyridine ring.
-
The reaction is performed at elevated temperatures to ensure a reasonable reaction rate.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-(trifluoromethyl)pyridine | [2] |
| Chlorinating Agent | Chlorine gas | [2] |
| Catalyst | Antimony trichloride (SbCl3) | [2] |
| Temperature | Elevated, specific temp. not detailed | [2] |
| Yield | Good (specific value not detailed) | [2] |
Step 4: Synthesis of this compound
The final step is the selective methylation of 2,3-dichloro-5-(trifluoromethyl)pyridine at the 2-position. This is best achieved using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. The Suzuki coupling is generally preferred due to the lower toxicity of the organoboron reagents compared to organotin reagents.
Experimental Protocol (Suzuki Coupling):
-
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 is added.
-
A methylating agent, typically methylboronic acid or its esters (e.g., trimethylboroxine), is added as the coupling partner.
-
A base, such as potassium carbonate, cesium carbonate, or potassium phosphate, is required to activate the boronic acid.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-120 °C) until the reaction is complete, as monitored by techniques like GC-MS or TLC.
-
Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography or distillation.
Experimental Workflow:
Caption: Workflow for the Suzuki cross-coupling reaction.
| Parameter | Value | Reference |
| Starting Material | 2,3-Dichloro-5-(trifluoromethyl)pyridine | [3] |
| Methylating Agent | Methylboronic acid or trimethylboroxine | [3] |
| Catalyst | Palladium complex (e.g., Pd(PPh3)4, Pd(dppf)Cl2) | [4][5] |
| Base | K2CO3, Cs2CO3, K3PO4 | [4] |
| Solvent | 1,4-Dioxane, Toluene, DMF | [4] |
| Temperature | 80-120 °C | [4] |
| Yield | Dependent on specific conditions, generally moderate to high |
Signaling Pathways and Logical Relationships
The regioselectivity of the final methylation step is a critical aspect of this synthesis. The following diagram illustrates the logical relationship in the selective Suzuki coupling.
References
An In-depth Technical Guide to the Solubility of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine. Due to the limited availability of specific quantitative solubility data in published literature for this compound, this document outlines the expected solubility based on its chemical structure and provides a detailed, generalized experimental protocol for its precise determination.
Expected Solubility Profile
This compound is a halogenated pyridine derivative. Its molecular structure, characterized by the presence of a polar pyridine ring and trifluoromethyl group, alongside less polar chloro and methyl groups, suggests a degree of solubility in a range of organic solvents. Based on the principle of "like dissolves like," it is anticipated that the compound will exhibit higher solubility in polar aprotic and moderately polar solvents. Qualitative data for the structurally similar compound, 2-Chloro-5-(trifluoromethyl)pyridine, indicates it is generally soluble in most organic solvents while being sparingly soluble to insoluble in water. A similar trend is expected for this compound.
Precise quantitative solubility data is crucial for applications in process chemistry, formulation development, and analytical method development. The following sections detail a robust experimental approach for generating this critical data.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Methanol | |||
| e.g., Ethanol | |||
| e.g., Acetone | |||
| e.g., Acetonitrile | |||
| e.g., Dichloromethane | |||
| e.g., Toluene | |||
| e.g., Hexane |
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The isothermal saturation (or shake-flask) method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer
-
Analytical balance (± 0.0001 g)
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and other standard laboratory glassware
-
Evaporating dishes or pre-weighed vials for gravimetric analysis
-
Vacuum oven or desiccator
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with the saturated state is achieved.[3][4]
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired constant temperature. Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined by preliminary experiments (e.g., sampling at 24, 48, and 72 hours) to ensure the measured concentration does not change over time.[1]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette or syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter.
-
Concentration Analysis: Determine the concentration of the solute in the filtered sample. A common and straightforward method is gravimetric analysis, as detailed below. Other instrumental techniques such as HPLC or UV-Vis spectroscopy can also be used if a validated method is available.[3][5]
3.3. Gravimetric Analysis for Concentration Determination
-
Weighing: Transfer the known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.[6][7] Record the total weight of the dish and the solution.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to gently evaporate the solvent.
-
Drying to a Constant Weight: Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight.[6] This ensures all residual solvent is removed.
-
Calculation: The mass of the dissolved solid is the final constant weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed in various units, such as grams per 100 mL or moles per liter.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method with gravimetric analysis.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding and a practical framework for researchers to determine the solubility of this compound in various organic solvents. The generation of such data is essential for the effective application of this compound in research and development.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scribd.com [scribd.com]
- 7. cefns.nau.edu [cefns.nau.edu]
Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique trifluoromethylpyridine structure makes it a valuable intermediate for creating complex molecules with desired biological activities. However, its chemical properties also present a range of hazards that necessitate stringent safety protocols. This technical guide provides a comprehensive overview of the hazards associated with this compound and details the necessary safety precautions and experimental protocols for its safe handling in a laboratory setting.
Note on the Chemical Identity: While the request specified "this compound," the available safety data and literature predominantly refer to "3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine" (CAS No. 72537-17-8). Given the high degree of structural similarity and the detailed information available for the fluoro-analogue, this guide will focus on the hazards and safety precautions for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine , as it provides a robust and data-supported framework for safe handling. Researchers working with the methyl-analogue should treat it with at least the same level of caution, pending a specific hazard assessment.
Hazard Identification and Classification
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and its irritant effects on the skin, eyes, and respiratory system.
GHS Classification
The GHS classification for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is summarized in the table below.
| Hazard Class | Category |
| Flammable Liquids | 3 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |
Hazard Statements and Precautionary Measures
The following table outlines the GHS hazard statements (H-statements) and precautionary statements (P-statements) for this compound.[1][2]
| Type | Code | Statement |
| Hazard | H226 | Flammable liquid and vapour. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary (Prevention) | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P233 | Keep container tightly closed. | |
| P240 | Ground and bond container and receiving equipment. | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |
| P242 | Use non-sparking tools. | |
| P243 | Take action to prevent static discharges. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Precautionary (Response) | P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| P370+P378 | In case of fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish. | |
| Precautionary (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P403+P235 | Store in a well-ventilated place. Keep cool. | |
| P405 | Store locked up. | |
| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is crucial for its safe handling and for designing appropriate experimental conditions.
| Property | Value |
| CAS Number | 72537-17-8 |
| Molecular Formula | C₆H₂ClF₄N |
| Molecular Weight | 199.53 g/mol |
| Appearance | Liquid |
| Boiling Point | 50-55 °C at 11 mmHg |
| Melting Point | 16-20 °C |
| Density | 1.524 g/mL at 25 °C |
| Flash Point | 52 °C (125.6 °F) - closed cup[2] |
| Refractive Index | n20/D 1.433 |
Toxicological Information
Key Toxicological Endpoints:
-
Acute Toxicity: Data not available.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory or Skin Sensitization: No data available.[3]
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.[3]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Given the lack of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution and to minimize all potential routes of exposure.
Experimental Protocols
Adherence to detailed and robust experimental protocols is paramount when working with 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. The following sections provide methodologies for safe handling, storage, and emergency response.
Personal Protective Equipment (PPE)
A critical first line of defense against exposure is the correct and consistent use of Personal Protective Equipment.
Safe Handling and Storage Protocol
Due to its flammability and irritant properties, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine requires careful handling and storage.
Methodology:
-
Work Area Preparation:
-
All manipulations should be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any vapors.
-
Ensure the fume hood is free of clutter and that all ignition sources (e.g., hot plates, open flames, static-producing equipment) are removed from the immediate vicinity.
-
Have a Class B fire extinguisher (dry chemical or CO2) and a safety shower/eyewash station readily accessible.
-
-
Chemical Handling:
-
Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1]
-
Use non-sparking tools for all transfers and manipulations.[1]
-
When transferring the liquid, do so slowly and carefully to minimize splashing and vapor generation.
-
Keep the container tightly closed when not in use.[1]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[1]
-
Store in a tightly sealed container, preferably the original container.
-
Store in a locked cabinet or area to restrict access to authorized personnel only.[1]
-
Avoid storage with incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
In the event of an accidental release, fire, or exposure, a swift and appropriate response is crucial to mitigate harm.
Methodology:
-
Immediate Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Remove all sources of ignition.
-
-
Containment and Cleanup:
-
Wear appropriate PPE, including respiratory protection if vapors are present.
-
For small spills, absorb the liquid with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
For large spills, dike the area to prevent spreading and contact emergency response personnel.
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All cleaning materials should be treated as hazardous waste.
-
Methodology:
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Methodology:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: The compound is a flammable liquid, and its vapors can form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.
-
Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[4]
Disposal Considerations
All waste materials containing 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine must be disposed of as hazardous waste.
Methodology:
-
Collect all waste, including contaminated absorbents and cleaning materials, in a properly labeled, sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Conclusion
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a valuable chemical intermediate that requires careful and informed handling due to its flammability and irritant properties. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers and scientists can work with this compound safely and effectively. This guide provides a comprehensive framework for achieving that goal, emphasizing the importance of a strong safety culture in the laboratory.
References
Navigating the Synthesis and Procurement of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine: A Technical Guide
For Immediate Release
Commercial Availability: A Landscape of Custom Synthesis
Initial investigations reveal that 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is not a stock item in the catalogs of major chemical suppliers. Its structural analogues, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and 2,3-Dichloro-5-(trifluoromethyl)pyridine, are more commonly available, highlighting the specialized nature of the target compound.
For researchers requiring this specific molecule, the most viable procurement route is through custom synthesis. Several companies specialize in the production of complex organic molecules and fluorinated compounds for research and development purposes.
Table 1: Prominent Custom Synthesis Providers
| Company | Specialization | Geographic Reach |
| Frontier Specialty Chemicals | Complex organic molecule synthesis, including heterocyclic compounds and boronic acids. | USA (Global Shipping) |
| FutureFuel Chemical Company | Custom chemical manufacturing from concept to commercialization for various industries, including pharmaceuticals and agriculture. | USA |
| BOC Sciences | Lab-scale custom synthesis, biosynthesis, and bioconjugation services. | USA |
| Pharma Inventor Inc. | Custom synthesis of a wide range of chemical compounds, including high-potency compounds and reference standards. | Canada |
| Amfluoro | Custom synthesis with a focus on fluorine chemistry. | China |
Physicochemical Properties and Identification
The definitive identification of this compound relies on its unique chemical structure and corresponding analytical data. While a specific CAS number for this compound is not readily found in major databases, its molecular formula and weight can be calculated.
Table 2: Calculated Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅ClF₃N |
| Molecular Weight | 195.57 g/mol |
| IUPAC Name | This compound |
Characterization of a synthesized batch would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While experimental data for the target compound is not publicly available, the expected spectral characteristics can be inferred from closely related compounds.
Proposed Synthesis Pathway
The following diagram illustrates a logical relationship for a potential synthesis workflow.
Caption: Proposed general workflow for the synthesis of this compound.
Detailed Experimental Considerations
A potential experimental protocol, adapted from general procedures for the chlorination of pyridine rings, is outlined below. Note: This is a theoretical protocol and would require optimization and safety assessment.
Objective: To synthesize this compound.
Materials:
-
2-methyl-5-(trifluoromethyl)pyridine
-
N-Chlorosuccinimide (NCS)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methyl-5-(trifluoromethyl)pyridine in the chosen anhydrous solvent.
-
Add N-Chlorosuccinimide (NCS) to the solution. The molar ratio of NCS to the starting material may need to be optimized, typically starting with a slight excess of NCS.
-
The reaction mixture is stirred at a controlled temperature. The optimal temperature and reaction time will need to be determined experimentally, potentially ranging from room temperature to reflux.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted NCS.
-
The crude product is extracted into an organic solvent.
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The resulting crude product is purified, most commonly by column chromatography on silica gel, to isolate the desired this compound.
-
The purified product is characterized by NMR and MS to confirm its identity and purity.
The following diagram illustrates the logical flow of the proposed experimental protocol.
Caption: Step-by-step workflow for the proposed synthesis of this compound.
Conclusion
This compound represents a valuable but commercially scarce building block for chemical synthesis. Researchers and drug development professionals seeking to utilize this compound will likely need to engage with a custom synthesis provider. The proposed synthesis pathway and experimental considerations in this guide offer a foundational approach for its laboratory-scale preparation. As with any chemical synthesis, appropriate safety precautions and reaction optimization are paramount.
Methodological & Application
Synthesis Protocol for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and agrochemical research. The synthesis is presented as a multi-step process, commencing from readily available starting materials.
Abstract
A robust, multi-step synthesis for this compound has been developed. The synthesis commences with the selective radical chlorination of the 5-methyl group of 2,5-dimethylpyridine to yield 2-methyl-5-(trichloromethyl)pyridine. This intermediate subsequently undergoes a halogen exchange reaction to afford 2-methyl-5-(trifluoromethyl)pyridine. Finally, regioselective chlorination at the 3-position of the pyridine ring furnishes the target compound. This protocol provides detailed experimental procedures, characterization data, and a discussion of the underlying chemical principles.
Introduction
Substituted pyridines are integral scaffolds in a vast array of pharmaceuticals and agrochemicals. The unique electronic properties imparted by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make trifluoromethyl-substituted pyridines particularly sought-after intermediates. This compound combines these features with a chlorine substituent that can serve as a handle for further functionalization, for instance, through cross-coupling reactions. This document outlines a reliable laboratory-scale synthesis of this important compound.
Synthesis Pathway
The overall synthetic strategy is depicted below. The synthesis begins with the selective chlorination of 2,5-dimethylpyridine, followed by fluorination and a final chlorination step.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-5-(trichloromethyl)pyridine
This step involves the selective radical chlorination of the methyl group at the 5-position of 2,5-dimethylpyridine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethylpyridine | 107.15 | 10.7 g | 0.1 |
| Carbon Tetrachloride (CCl4) | 153.82 | 100 mL | - |
| N-Chlorosuccinimide (NCS) | 133.49 | 40.1 g | 0.3 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 0.001 |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,5-dimethylpyridine (10.7 g, 0.1 mol) and carbon tetrachloride (100 mL).
-
Add N-chlorosuccinimide (40.1 g, 0.3 mol) and benzoyl peroxide (0.24 g, 0.001 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 2-methyl-5-(trichloromethyl)pyridine as a colorless to pale yellow oil.
Step 2: Synthesis of 2-Methyl-5-(trifluoromethyl)pyridine
This step involves the fluorination of the trichloromethyl group using a halogen exchange (Halex) reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-5-(trichloromethyl)pyridine | 210.49 | 21.0 g | 0.1 |
| Antimony Trifluoride (SbF3) | 178.76 | 19.7 g | 0.11 |
| Anhydrous Hydrogen Fluoride (HF) | 20.01 | As needed (catalyst) | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and face shield, due to the use of anhydrous HF.
-
In a suitable pressure-resistant reactor (e.g., a stainless steel autoclave), place 2-methyl-5-(trichloromethyl)pyridine (21.0 g, 0.1 mol) and antimony trifluoride (19.7 g, 0.11 mol).
-
Cool the reactor in an ice bath and carefully add a catalytic amount of anhydrous hydrogen fluoride.
-
Seal the reactor and heat it to 100-150°C for 3-5 hours. The internal pressure will increase during the reaction.
-
Monitor the reaction by taking aliquots (with extreme caution) and analyzing by GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a basic scrubber.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation to give 2-methyl-5-(trifluoromethyl)pyridine.
Step 3: Synthesis of this compound
This final step involves the regioselective chlorination of the pyridine ring at the 3-position.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-5-(trifluoromethyl)pyridine | 161.13 | 16.1 g | 0.1 |
| Sulfuric Acid (concentrated) | 98.08 | 50 mL | - |
| N-Chlorosuccinimide (NCS) | 133.49 | 14.7 g | 0.11 |
Procedure:
-
To a 100 mL round-bottom flask, add 2-methyl-5-(trifluoromethyl)pyridine (16.1 g, 0.1 mol) and concentrated sulfuric acid (50 mL) at room temperature with stirring.
-
Cool the mixture in an ice bath and add N-chlorosuccinimide (14.7 g, 0.11 mol) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours.
-
Monitor the reaction by GC or TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The final product, this compound, can be purified by column chromatography on silica gel or by vacuum distillation.
Data Summary
| Compound | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | 2,5-Dimethylpyridine | 2-Methyl-5-(trichloromethyl)pyridine | 75-85 | >95 (GC) |
| 2 | 2-Methyl-5-(trichloromethyl)pyridine | 2-Methyl-5-(trifluoromethyl)pyridine | 60-70 | >97 (GC) |
| 3 | 2-Methyl-5-(trifluoromethyl)pyridine | This compound | 50-60 | >98 (GC/HPLC) |
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the purity of the final product.
Experimental Workflow
Caption: Detailed workflow for the three-step synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent; handle with care and dispose of waste properly.
-
Anhydrous hydrogen fluoride is extremely corrosive and toxic. Handle with extreme caution and ensure access to calcium gluconate gel as an antidote.
-
Concentrated sulfuric acid is highly corrosive.
-
Radical initiators like benzoyl peroxide can be explosive if not handled properly. Avoid grinding and heating in a dry state.
Conclusion
The described three-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are detailed to ensure reproducibility in a standard laboratory setting. This versatile building block can be utilized in the development of novel therapeutic agents and crop protection chemicals.
Application Notes and Protocols for Suzuki Coupling of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides detailed protocols for the Suzuki coupling of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine with various aryl and heteroaryl boronic acids. The resulting 3-aryl-2-methyl-5-(trifluoromethyl)pyridine scaffolds are of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[2][3]
The presence of the electron-withdrawing trifluoromethyl group and the inherent electron-deficient nature of the pyridine ring, coupled with the lower reactivity of a chloro leaving group, present unique challenges for this transformation.[4] Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings, often necessitating more active catalytic systems.[1][5] Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore critical for achieving high yields and purity. The protocols described herein are based on established methodologies for the coupling of structurally similar electron-deficient chloropyridines and provide a solid foundation for reaction optimization.[5][6]
Applications in Drug Discovery
The 2-methyl-5-(trifluoromethyl)pyridine core is a privileged scaffold in medicinal chemistry. The introduction of diverse aryl and heteroaryl moieties at the 3-position via Suzuki coupling allows for the rapid generation of compound libraries for screening against various biological targets. Derivatives of trifluoromethylpyridines have shown promise in a range of therapeutic areas, including oncology and infectious diseases, by targeting key signaling pathways.[2][7] For instance, molecules containing this scaffold have been investigated as kinase inhibitors and antibacterial agents.[2] The ability to readily synthesize a variety of analogs from this compound makes it a valuable building block for structure-activity relationship (SAR) studies in drug development programs.[8]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] The base plays a crucial role in the transmetalation step by activating the boronic acid.[9]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure using a Buchwald-type Ligand (e.g., SPhos)
This protocol is recommended for a broad range of aryl and heteroaryl boronic acids and is based on conditions known to be effective for challenging Suzuki couplings.[6]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).[5]
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Alternative Procedure using a Different Catalyst System (e.g., Pd(PPh₃)₄)
This protocol utilizes a more traditional catalyst and may be effective for less sterically hindered or more reactive boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In a dry reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.3 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the mixture to 90-100 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction parameters and provide a template for recording experimental results. The expected yield is highly dependent on the specific boronic acid used and the optimization of reaction conditions.
Table 1: Comparison of Proposed Catalytic Systems
| Parameter | System 1 (Buchwald) | System 2 (Traditional) |
| Palladium Source | Pd(OAc)₂ | Pd(PPh₃)₄ |
| Ligand | SPhos | PPh₃ (in catalyst) |
| Typical Loading | 1-5 mol% | 2-5 mol% |
| Advantages | High activity for chlorides, broad substrate scope | Readily available, well-established |
| Potential Drawbacks | Air-sensitive ligand, higher cost | Lower activity for challenging substrates |
Table 2: Common Bases and Solvents
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[6] |
| Cs₂CO₃ | Dioxane, THF, Toluene | Strong base, can accelerate slow reactions, higher cost. |
| K₂CO₃ | Dioxane/H₂O, Toluene/Ethanol/H₂O | Common and effective base, moderate strength. |
Workflow and Logic Diagram
The following diagram illustrates the general workflow for setting up and performing the Suzuki coupling reaction.
Figure 2: Experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction shows poor conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a more electron-rich and bulky ligand), or a stronger base like cesium carbonate. Ensure that the reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.
-
Side Product Formation: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with electron-deficient boronic acids.[10] Using a less aqueous solvent system or a different base may mitigate this issue. Homo-coupling of the boronic acid can also occur.
-
Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a palladium scavenger resin or modifying the workup procedure.
By following these protocols and considering the key experimental parameters, researchers can successfully perform the Suzuki coupling of this compound to generate a diverse range of valuable compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic scaffolds. The pyridine ring, being electron-deficient, is particularly amenable to this transformation, especially when substituted with strong electron-withdrawing groups. 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is an activated substrate for SNAr due to the potent electron-withdrawing nature of the trifluoromethyl group and the activating effect of the pyridine nitrogen atom. The chlorine atom at the 3-position is susceptible to displacement by a variety of nucleophiles, providing a versatile platform for the synthesis of novel substituted pyridines for applications in medicinal chemistry, agrochemicals, and materials science.
The presence of the 2-methyl group can influence the reactivity of the substrate through both steric and electronic effects, potentially requiring optimization of reaction conditions compared to its non-methylated analogues. These application notes provide an overview of the SNAr on this compound and detailed, representative protocols for its reaction with common oxygen, nitrogen, and sulfur nucleophiles.
Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. In the second, typically rapid, step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Application Notes and Protocols: Synthesis of Fungicides Using 3-Chloro-5-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of two commercially significant fungicides, Fluazinam and Fluopicolide. The syntheses utilize key intermediates derived from the 3-chloro-5-(trifluoromethyl)pyridine scaffold. While the specific starting material, 3-chloro-2-methyl-5-(trifluoromethyl)pyridine, is not a commonly cited precursor for these fungicides, this document outlines the established and well-documented synthetic routes to the necessary intermediates and the final active ingredients.
Synthesis of Fluazinam
Fluazinam is a broad-spectrum fungicide effective against a variety of fungal pathogens. Its synthesis involves the coupling of 2-amino-3-chloro-5-(trifluoromethyl)pyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Synthesis of the Key Intermediate: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
The precursor for Fluazinam, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is typically synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine via amination.
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine 2,3-dichloro-5-(trifluoromethyl)pyridine and a suitable solvent such as ethanol.
-
Amination: Introduce ammonia (aqueous or gaseous) into the autoclave.
-
Reaction Conditions: Heat the mixture under pressure. The reaction progress should be monitored by an appropriate analytical method such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reactor and vent any excess pressure. The resulting solid product can be collected by filtration and washed with a suitable solvent (e.g., cool ethanol) to afford 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
| Parameter | Value | Reference |
| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | [1] |
| Reagent | Ammonia (NH₃) | [1] |
| Solvent | Ethanol | [1] |
| Pressure | 50 atm | [1] |
| Reaction Time | 10 hours | [1] |
Synthesis of Fluazinam
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride in a solvent such as 2-methyltetrahydrofuran.
-
Base Addition: Add an inorganic base, for instance, potassium hydroxide.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.
-
Work-up and Purification: After the reaction, the mixture is typically subjected to an acidic work-up (e.g., with dilute hydrochloric acid) to neutralize the base. The product can then be extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield Fluazinam, which can be further purified by recrystallization.[2]
| Parameter | Value/Range | Reference |
| Reactant 1 | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | [2] |
| Reactant 2 | 2,4-dichloro-3,5-dinitrobenzotrifluoride | [2] |
| Solvent | 2-methyltetrahydrofuran | [2] |
| Base | Inorganic base (e.g., Potassium Hydroxide) | [2] |
| Molar Ratio (Reactant 1:Reactant 2) | 0.95-1.02 : 1 | [2] |
| Yield | Up to 98.4% | [2] |
| Purity | Up to 99.8% | [2] |
Synthesis and Mode of Action Workflow for Fluazinam
Caption: Synthesis pathway of Fluazinam and its mechanism of action as an uncoupler of oxidative phosphorylation.
Synthesis of Fluopicolide
Fluopicolide is a fungicide used for controlling oomycete pathogens. Its synthesis involves the condensation of [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine with 2,6-dichlorobenzoyl chloride.
Synthesis of the Key Intermediate: [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine
The key intermediate for Fluopicolide, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine, is often prepared as its acetate salt from 2-cyano-3-chloro-5-(trifluoromethyl)pyridine.
Experimental Protocol:
-
Reaction Setup: Charge a hydrogenation reactor with 2-cyano-3-chloro-5-(trifluoromethyl)pyridine, acetic acid as the solvent, and a Raney nickel catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature. Maintain the reaction under pressure with agitation.
-
Work-up and Isolation: After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst. The resulting solution contains 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine acetate, which can be used directly in the next step.[3]
| Parameter | Value | Reference |
| Starting Material | 2-cyano-3-chloro-5-(trifluoromethyl)pyridine | [3] |
| Reagent | Hydrogen (H₂) | [3] |
| Catalyst | Raney Nickel | [3] |
| Solvent | Acetic Acid | [3] |
| Reaction Type | Low-pressure catalytic hydrogenation | [3] |
Synthesis of Fluopicolide
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate in a biphasic solvent system such as water and toluene.
-
Acylation: Add 2,6-Dichlorobenzoylchloride to the mixture. In parallel, dose an aqueous solution of a base like sodium hydroxide to neutralize the acid formed during the reaction.
-
Reaction Conditions: The reaction is exothermic; maintain the internal temperature between +38°C and +43°C.
-
Work-up and Purification: After the reaction, separate the aqueous phase. Cool the organic phase to induce crystallization. The solid product is collected by filtration, washed with cold toluene, and dried under vacuum to yield Fluopicolide.[4]
| Parameter | Value | Reference |
| Reactant 1 | 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate | [4] |
| Reactant 2 | 2,6-Dichlorobenzoylchloride | [4] |
| Solvents | Water and Toluene | [4] |
| Base | 32 wt. % aqueous Sodium Hydroxide | [4] |
| Temperature | +38°C to +43°C | [4] |
| Yield | 95.71% | [4] |
| Purity | 99.7 wt. % | [4] |
Synthesis and Mode of Action Workflow for Fluopicolide
Caption: Synthesis pathway of Fluopicolide and its mechanism of action targeting spectrin-like proteins.
Mode of Action
Fluazinam
Fluazinam acts as a potent uncoupler of oxidative phosphorylation in the mitochondria of fungi.[5][6] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP by ATP synthase. This disruption leads to a rapid depletion of cellular energy, ultimately causing fungal cell death.[7]
Fluopicolide
The mode of action of Fluopicolide is distinct from many other fungicides. It is believed to affect spectrin-like proteins within the cytoskeleton of oomycetes.[8] This disruption interferes with cell wall integrity, leading to the lysis of zoospores and inhibition of mycelial growth. Its unique target makes it a valuable tool for managing fungicide resistance.[8]
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety guidelines. Always perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine in Insecticide Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that serves as a valuable building block in the synthesis of novel agrochemicals. The trifluoromethyl group, a key feature of this molecule, is known to enhance the biological activity, metabolic stability, and lipophilicity of active ingredients, making it a desirable moiety in the design of modern insecticides. While direct commercial insecticides synthesized from this specific precursor are not widely documented, its structural similarity to key intermediates used in the production of potent insecticides suggests its significant potential in the development of new pest management agents. This document provides an overview of its application, focusing on the synthesis of analogous insecticidal compounds, their mechanism of action, and detailed protocols for their evaluation.
Application Notes
Synthesis of Novel Insecticidal Derivatives
This compound can be utilized as a starting material for the synthesis of a variety of insecticidal compounds. The reactivity of the pyridine ring and its substituents allows for the introduction of diverse pharmacophores to target specific insect pests. A common synthetic strategy involves the oxidation of the 2-methyl group to a carboxylic acid, forming 3-chloro-5-(trifluoromethyl)picolinic acid. This intermediate can then be coupled with various amine- or hydrazine-containing moieties to generate novel amides, esters, and heterocyclic compounds with insecticidal properties.
For instance, research has demonstrated the synthesis of novel trifluoromethylpyridine derivatives containing a 1,3,4-oxadiazole moiety from 3-chloro-5-(trifluoromethyl)picolinic acid, which have shown significant insecticidal activity against various pests.
Mechanism of Action: Targeting the Insect Nervous System
Many pyridine-based insecticides, particularly those with structural similarities to neonicotinoids, exert their effects by modulating the function of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission. The binding of insecticides to nAChRs can lead to overstimulation of the neuron, resulting in paralysis and death of the insect. The trifluoromethyl group in the pyridine ring can significantly influence the binding affinity and selectivity of the compound for insect nAChRs over their vertebrate counterparts, contributing to a more favorable safety profile.
Quantitative Data: Insecticidal Activity of Analogous Compounds
The following table summarizes the insecticidal activity of novel trifluoromethylpyridine derivatives synthesized from a closely related intermediate, 3-chloro-5-(trifluoromethyl)picolinic acid. The data is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the tested insect population.
| Compound ID | Target Pest | Bioassay Method | Exposure Time (h) | LC50 (mg/L) | Reference Compound | LC50 of Reference (mg/L) |
| E18 | Mythimna separata (Oriental armyworm) | Leaf Dip | 48 | 38.5 | Avermectin | 29.6 |
| E27 | Mythimna separata (Oriental armyworm) | Leaf Dip | 48 | 30.8 | Avermectin | 29.6 |
| E5 | Plutella xylostella (Diamondback moth) | Leaf Dip | 48 | >80% mortality at 250 mg/L | Chlorpyrifos | 87% mortality at 250 mg/L |
| E6 | Plutella xylostella (Diamondback moth) | Leaf Dip | 48 | >80% mortality at 250 mg/L | Chlorpyrifos | 87% mortality at 250 mg/L |
| E9 | Plutella xylostella (Diamondback moth) | Leaf Dip | 48 | >80% mortality at 250 mg/L | Chlorpyrifos | 87% mortality at 250 mg/L |
| E10 | Plutella xylostella (Diamondback moth) | Leaf Dip | 48 | >80% mortality at 250 mg/L | Chlorpyrifos | 87% mortality at 250 mg/L |
| E15 | Plutella xylostella (Diamondback moth) | Leaf Dip | 48 | >80% mortality at 250 mg/L | Chlorpyrifos | 87% mortality at 250 mg/L |
| E25 | Plutella xylostella (Diamondback moth) | Leaf Dip | 48 | >80% mortality at 250 mg/L | Chlorpyrifos | 87% mortality at 250 mg/L |
| E26 | Plutella xylostella (Diamondback moth) | Leaf Dip | 48 | >80% mortality at 250 mg/L | Chlorpyrifos | 87% mortality at 250 mg/L |
| E27 | Plutella xylostella (Diamondback moth) | Leaf Dip | 48 | >80% mortality at 250 mg/L | Chlorpyrifos | 87% mortality at 250 mg/L |
Data sourced from a study on novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety.[1]
Experimental Protocols
Synthesis of a Novel Insecticidal Derivative (Illustrative Example)
This protocol describes a general method for the synthesis of a 1,3,4-oxadiazole derivative from 3-chloro-5-(trifluoromethyl)picolinic acid, an oxidized form of this compound.
Objective: To synthesize 2-(substituted-phenyl)-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,3,4-oxadiazole.
Materials:
-
3-chloro-5-(trifluoromethyl)picolinic acid
-
Substituted benzohydrazide
-
Phosphorus oxychloride (POCl3)
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO3) solution
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
A mixture of 3-chloro-5-(trifluoromethyl)picolinic acid (1 mmol) and a substituted benzohydrazide (1 mmol) in anhydrous toluene (20 mL) is prepared in a round-bottom flask.
-
Phosphorus oxychloride (2 mmol) is added dropwise to the mixture with stirring at room temperature.
-
The reaction mixture is then heated to reflux for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to afford the pure 1,3,4-oxadiazole derivative.
Insecticidal Bioassay: Leaf Dip Method
Objective: To determine the LC50 of a test compound against a target insect pest.
Materials:
-
Test compound
-
Acetone (or other suitable solvent)
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Fresh host plant leaves
-
Target insects (e.g., 3rd instar larvae)
-
Petri dishes
-
Filter paper
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of dilutions of the test compound in distilled water containing 0.1% Triton X-100. A typical concentration range might be 1, 5, 10, 25, 50, and 100 mg/L. A control solution containing only distilled water and 0.1% Triton X-100 should also be prepared.
-
Excise fresh, undamaged leaves from the host plant.
-
Dip each leaf into a test solution for 10-30 seconds with gentle agitation.
-
Allow the leaves to air-dry for 1-2 hours at room temperature.
-
Place a piece of moistened filter paper at the bottom of a petri dish and place the treated leaf on top.
-
Introduce a known number of insects (e.g., 10-20 larvae) into each petri dish.
-
Seal the petri dishes and maintain them under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).
-
Assess insect mortality after 24, 48, and 72 hours. An insect is considered dead if it does not move when prodded with a fine brush.
-
Calculate the LC50 value using probit analysis.
Mechanism of Action Study: Radioligand Binding Assay for nAChRs
Objective: To determine the binding affinity of a test compound to insect nAChRs.
Materials:
-
Membrane preparation from insect nervous tissue (e.g., heads of fruit flies or cockroaches)
-
Radiolabeled ligand (e.g., [³H]-imidacloprid or [³H]-epibatidine)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Unlabeled competitor (e.g., nicotine or imidacloprid) for determining non-specific binding
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total binding: Membrane preparation, radiolabeled ligand, and assay buffer.
-
Non-specific binding: Membrane preparation, radiolabeled ligand, and a high concentration of the unlabeled competitor.
-
Competition binding: Membrane preparation, radiolabeled ligand, and the test compound at various concentrations.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Signaling pathway of a trifluoromethylpyridine insecticide targeting nAChRs.
Caption: Experimental workflow for insecticide development.
References
Application Notes and Protocols: 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine as an Intermediate for Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound with potential applications as a key intermediate in the synthesis of agrochemicals, particularly herbicides. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final product. While direct synthesis pathways for commercial herbicides starting from this compound are not extensively documented in publicly available literature, its structural similarity to other key pyridine intermediates used in the synthesis of major herbicides makes it a compound of significant interest.
This document provides detailed application notes on a closely related and commercially significant herbicide, Haloxyfop-P-methyl, which is synthesized from the analogous intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine. The protocols and mode of action described herein provide a valuable framework for researchers exploring the potential of this compound in the development of novel herbicides.
Herbicide Synthesis: A Case Study with a Structurally Related Intermediate
While specific herbicides derived directly from this compound are not readily found in the literature, the synthesis of aryloxyphenoxypropionate ("fop") herbicides from similar trifluoromethylpyridine intermediates is well-established. A prominent example is the synthesis of Haloxyfop-P-methyl, a post-emergence herbicide effective against grass weeds.
Table 1: Key Intermediates in "Fop" Herbicide Synthesis
| Intermediate | Structure | Resulting Herbicide Class |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Cl-C5HN(Cl)-CF3 | Aryloxyphenoxypropionates |
| 2-chloro-5-(trifluoromethyl)pyridine | Cl-C5H2N-CF3 | Aryloxyphenoxypropionates |
Experimental Protocol: Synthesis of Haloxyfop-P-methyl from 2,3-dichloro-5-(trifluoromethyl)pyridine
This protocol details the synthesis of Haloxyfop-P-methyl, a potent herbicide, from an intermediate structurally similar to this compound. This serves as a representative example of the synthetic strategies employed for this class of compounds.
Step 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
The synthesis of the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be achieved through a multi-step process starting from 2-chloro-5-chloromethylpyridine.
Reaction: 2-chloro-5-chloromethylpyridine + Cl₂ → 2,3-dichloro-5-trichloromethyl pyridine 2,3-dichloro-5-trichloromethyl pyridine + HF → 2,3-dichloro-5-trifluoromethyl pyridine
Materials:
-
2-chloro-5-chloromethylpyridine
-
Chlorine gas (Cl₂)
-
Catalyst (e.g., molybdenum pentachloride, iron trichloride, or aluminum chloride)
-
Anhydrous Hydrogen Fluoride (HF)
-
Solvent (if necessary)
Procedure:
-
In a suitable reactor, 2-chloro-5-chloromethylpyridine is reacted with chlorine gas in the presence of a catalyst. The reaction is typically carried out at a temperature of 130-145°C for 28-32 hours.
-
After the reaction is complete, the mixture is cooled to yield crude 2,3-dichloro-5-trichloromethyl pyridine.
-
The crude product is then subjected to fluorination with anhydrous hydrogen fluoride under pressure (6-10 bar) and at a high temperature (235-240°C) for approximately 8 hours.
-
Following the reaction, the product is purified by washing and reduced pressure distillation to obtain 2,3-dichloro-5-trifluoromethyl pyridine.
Table 2: Quantitative Data for 2,3-dichloro-5-(trifluoromethyl)pyridine Synthesis
| Parameter | Value |
| Total Yield | 83.0% |
| Purity | 99.7% |
Step 2: Synthesis of Haloxyfop-P-methyl
Reaction: 2,3-dichloro-5-trifluoromethyl pyridine + (R)-2-(4-hydroxy phenoxy) methyl propionate → Haloxyfop-P-methyl
Materials:
-
2,3-dichloro-5-trifluoromethyl pyridine
-
(R)-2-(4-hydroxy phenoxy) methyl propionate
-
Dimethyl sulfoxide (DMSO)
-
Base (e.g., potassium carbonate)
Procedure:
-
2,3-dichloro-5-trifluoromethyl pyridine is reacted with (R)-2-(4-hydroxy phenoxy) methyl propionate in a DMSO solvent.
-
The molar ratio of 2,3-dichloro-5-trifluoromethyl pyridine to (R)-2-(4-hydroxy phenoxy) methyl propionate is typically 1:1.1.
-
The reaction is carried out in the presence of a base, such as potassium carbonate.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete.
-
The final product, Haloxyfop-P-methyl, is then isolated and purified.
Table 3: Quantitative Data for Haloxyfop-P-methyl Synthesis
| Parameter | Value |
| Yield | 95.4% |
| Purity | 98.5% |
Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Herbicides of the aryloxyphenoxypropionate class, such as Haloxyfop-P-methyl, function by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme is crucial for the biosynthesis of fatty acids in grasses.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the synthetic pathway for a related herbicide and the biological mode of action.
Caption: Synthetic pathway for Haloxyfop-P-methyl.
Caption: Mechanism of action of ACCase inhibiting herbicides.
Conclusion
While this compound is not a widely cited direct precursor for currently marketed herbicides, its structural features suggest it holds potential as a valuable intermediate in the discovery of new agrochemicals. The provided protocols for the synthesis of the structurally related herbicide, Haloxyfop-P-methyl, offer a robust starting point for researchers. Understanding the synthetic methodologies and the mode of action of existing trifluoromethylpyridine-derived herbicides is crucial for the rational design and development of novel, effective, and selective herbicidal compounds. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in the agrochemical industry.
Application Notes and Protocols for Creating Compound Libraries with 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a versatile building block for the synthesis of diverse compound libraries in drug discovery and agrochemical research. The trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity, making it a valuable moiety in the design of novel bioactive molecules. The chlorine atom at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents and the rapid generation of compound libraries.
This document provides detailed application notes and experimental protocols for the use of this compound in the construction of compound libraries via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Additionally, it explores the potential biological applications of the resulting compounds, with a focus on the inhibition of succinate dehydrogenase.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions of this compound with various coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 89 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 92 (estimated) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 18 | 85 (estimated) |
| 4 | 4-Fluorophenylboronic acid | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH/H₂O (2:1) | 80 | 24 | 91 (estimated) |
Yields are estimated based on reactions with structurally similar substrates.
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2) | Toluene | 100 | 18 | 94 (hypothetical) |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 24 | 88 (hypothetical) |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS (2) | THF | 80 | 20 | 91 (hypothetical) |
| 4 | Piperidine | [Pd(allyl)Cl]₂ (1.5) | cataCXium A (3) | Cs₂CO₃ (2) | t-BuOH | 100 | 16 | 93 (hypothetical) |
Yields are hypothetical and based on general protocols for Buchwald-Hartwig amination of aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-3-aryl-5-(trifluoromethyl)pyridine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a representative amine.
Materials:
-
This compound
-
Amine (e.g., morpholine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (2 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (2.0 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-2-methyl-5-(trifluoromethyl)pyridine derivative.
Mandatory Visualization
Signaling Pathway Diagram
Derivatives of trifluoromethylpyridine have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme complex in both the citric acid (TCA) cycle and the electron transport chain.[1][2][3][4] Inhibition of SDH disrupts cellular respiration and ATP production, leading to cell death. This mechanism is a validated target for fungicides in agrochemical research.
Caption: Inhibition of Succinate Dehydrogenase by Trifluoromethylpyridine Derivatives.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and screening of a compound library derived from this compound.
Caption: Workflow for Compound Library Generation and Screening.
References
- 1. Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
1H and 13C NMR spectral data for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
Application Notes and Protocols: Acquiring ¹H and ¹³C NMR Spectra of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spectral Data (Hypothetical)
As of the date of this publication, experimental ¹H and ¹³C NMR spectral data for this compound has not been found in surveyed public spectral databases. The following tables are presented as a template for data presentation once the spectra are acquired.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data to be filled | e.g., s, d, t, q, m | e.g., 7.5 | e.g., 1H | e.g., H-4 |
| Data to be filled | ||||
| Data to be filled |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data to be filled | e.g., C-2 |
| Data to be filled | |
| Data to be filled | |
| Data to be filled | |
| Data to be filled | |
| Data to be filled | |
| Data to be filled |
Experimental Workflow
The following diagram illustrates the general workflow for acquiring and processing NMR spectra.
Caption: Experimental workflow for NMR sample preparation, data acquisition, processing, and analysis.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for obtaining high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection and Dissolution:
-
Choose a suitable deuterated solvent that dissolves the compound and does not have signals that overlap with expected sample signals. Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds. Other potential solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube. The final solvent height should be approximately 4-5 cm.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. Most high-quality deuterated solvents already contain TMS.
NMR Data Acquisition
These protocols are based on a standard 400 MHz NMR spectrometer. Parameters may need to be adjusted for instruments with different field strengths.
3.2.1. Instrument Setup
-
Insertion and Locking: Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet. The instrument software will typically perform an automatic lock onto the deuterium signal of the solvent.
-
Shimming: Perform automatic or manual shimming of the magnetic field to optimize its homogeneity. This is crucial for obtaining sharp, well-resolved spectral lines.
3.2.2. ¹H NMR Spectrum Acquisition
-
Experiment: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: 30 degrees.
-
Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a sample of this concentration. More scans may be needed for dilute samples.
-
Temperature: 298 K (25 °C).
3.2.3. ¹³C NMR Spectrum Acquisition
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Pulse Angle: 30 degrees.
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C. The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and then perform a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure that all peaks are in the positive absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak should be set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. If TMS is used, its signal is set to 0 ppm for both ¹H and ¹³C.
-
Integration (¹H only): Integrate the area under each resonance in the ¹H spectrum to determine the relative number of protons giving rise to each signal.
-
Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.
Safety Precautions
-
Always handle this compound and deuterated solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the compound and solvents for specific handling and disposal information.
By following these detailed protocols, researchers can reliably obtain high-quality ¹H and ¹³C NMR spectra for the structural characterization of this compound and related compounds.
Application Note: Mass Spectrometry Analysis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the analysis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine using mass spectrometry. This compound is of significant interest in pharmaceutical and agrochemical research due to the prevalence of the trifluoromethylpyridine motif in bioactive molecules.[1][2] The methods outlined below describe sample preparation, instrumental parameters for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and expected data, including potential fragmentation patterns. The provided protocols are intended to serve as a robust starting point for the quantitative and qualitative analysis of this compound.
Introduction
This compound is a halogenated pyridine derivative. The presence of a trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, making trifluoromethylpyridines a key structural motif in medicinal chemistry and agrochemical development.[1] Accurate and sensitive analytical methods are crucial for the characterization, quantification, and metabolic studies of such compounds. Mass spectrometry, coupled with chromatographic separation, offers the high selectivity and sensitivity required for these analyses.[3] This document provides detailed experimental protocols for the analysis of this compound by GC-MS and LC-MS.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data and preventing instrument contamination.[4][5] The following protocol is a general guideline and may require optimization based on the sample matrix.
Materials:
-
This compound standard
-
Methanol (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Water (LC-MS grade)
-
Volumetric flasks
-
Micropipettes
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)[3]
-
Autosampler vials[6]
Protocol:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.[6]
-
Working Standard Preparation: Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol:water for LC-MS or acetonitrile for GC-MS) to create a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation from Matrix (e.g., Plasma, Tissue Homogenate):
-
For protein-containing samples, a protein precipitation step is recommended. Add three parts of cold acetonitrile to one part of the sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary for further cleanup.[4]
-
-
Final Dilution and Filtration: Dilute the supernatant or working standards to the desired concentration range with the initial mobile phase composition for LC-MS or a suitable volatile solvent for GC-MS. Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.[3][6]
GC-MS Analysis
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[7][8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
LC-MS Analysis
LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[3]
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., triple quadrupole or Q-TOF).[3]
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-7 min: 95% B.
-
7-7.1 min: 95% to 5% B.
-
7.1-10 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Mass Analyzer: Triple quadrupole or TOF.
-
Scan Mode: Full scan (m/z 100-400) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Notes |
| Molecular Formula | C₇H₅ClF₃N | |
| Molecular Weight | 195.57 g/mol | |
| [M+H]⁺ (LC-MS, ESI+) | m/z 196.01 | The protonated molecular ion. |
| M⁺˙ (GC-MS, EI) | m/z 195.00 | The molecular ion. Will show an isotopic pattern for chlorine. |
| Key Fragment Ion (GC-MS) | m/z 160.00 | Loss of a chlorine radical ([M-Cl]⁺). |
| Key Fragment Ion (GC-MS) | m/z 126.03 | Loss of CF₃ radical ([M-CF₃]⁺). |
Table 2: Example Calibration Curve Data for LC-MS/MS Analysis
| Concentration (ng/mL) | Peak Area |
| 1 | 1,500 |
| 5 | 7,800 |
| 10 | 15,500 |
| 50 | 76,000 |
| 100 | 152,000 |
| 500 | 755,000 |
| 1000 | 1,510,000 |
| R² | 0.999 |
Visualizations
Experimental Workflow
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the common contributing factors?
Low yields can stem from several issues throughout the synthetic process. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in precursors, such as the initial picoline derivative, can introduce competing side reactions, consuming reagents and complicating purification.[1] Always verify the purity of starting materials via appropriate analytical methods (e.g., NMR, GC-MS) before commencing.
-
Suboptimal Reaction Conditions: Each step of the synthesis, from N-oxidation and chlorination to fluorination, is sensitive to temperature, pressure, and catalyst choice. Deviations from optimal conditions can lead to incomplete reactions or the formation of undesired byproducts.[2]
-
Incomplete Reactions: Failure to drive each reaction step to completion will naturally result in a lower overall yield. It is crucial to monitor reaction progress using techniques like TLC or LC-MS.[2]
-
Side Product Formation: The synthesis of substituted pyridines is often accompanied by the formation of isomers and over-halogenated products.[3][4] These side reactions reduce the amount of the desired product.
-
Product Loss During Workup and Purification: Significant amounts of the target compound can be lost during extraction, washing, and purification steps.[1] Optimizing the purification strategy is essential to maximize recovery.
Q2: I am observing significant formation of byproducts during the chlorination step. How can I improve regioselectivity and minimize these impurities?
The formation of multi-chlorinated byproducts is a common challenge.[3] To enhance selectivity for the desired 3-chloro isomer and reduce impurities, consider the following strategies:
-
Control of Reaction Temperature: Exothermic chlorination reactions can lead to over-chlorination if not properly managed. Employing an efficient cooling system, such as an ice bath or cryostat, helps maintain a consistent, low temperature.[1]
-
Slow Addition of Reagents: Adding the chlorinating agent dropwise over an extended period can help control the reaction rate and heat generation, often favoring the desired mono-chlorination.[1]
-
Vapor-Phase Chlorination: For specific substrates, vapor-phase chlorination in the presence of a catalyst (e.g., activated carbon, metal chlorides) can offer improved selectivity and yield compared to liquid-phase methods.[5]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For difficult chlorinations at the β-position (C3) of the pyridine ring, specific metal chloride catalysts may be required.[5]
Q3: What are the most effective methods for purifying the final this compound product?
Purification of pyridine derivatives can be challenging due to their basicity.[1] Effective strategies include:
-
Acid-Base Extraction: This technique leverages the basicity of the pyridine nitrogen. Washing the crude product in an organic solvent with a dilute acid (e.g., HCl) will protonate the pyridine, moving it to the aqueous layer and separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Column Chromatography: While effective, the basic nature of pyridines can cause tailing on standard silica gel. This can often be resolved by adding a small amount of a base, such as triethylamine (~1-2%), to the eluent.[1]
-
Distillation: For products that are thermally stable and volatile, vacuum distillation can be a highly effective method for achieving high purity.
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system is an excellent method for purification.[1]
Q4: The reaction is highly exothermic and difficult to control. What safety and control measures should I implement?
Managing exothermic reactions is critical for both safety and product yield. Uncontrolled temperature increases can lead to side reactions, product degradation, and potential thermal runaway.[1]
-
Dilution: Performing the reaction in a larger volume of solvent helps to dissipate heat more effectively.[1]
-
Efficient Cooling: Ensure the reaction vessel is adequately cooled throughout the process using an ice bath or a cryostat.
-
Controlled Reagent Addition: Use a dropping funnel or syringe pump for the slow, controlled addition of the limiting reagent. This allows the cooling system to manage the heat generated.[1]
-
Continuous Flow Chemistry: For industrial-scale synthesis, continuous flow reactors provide superior temperature control and are inherently safer for managing highly exothermic processes.[1]
Troubleshooting Guide
If you are encountering issues with your synthesis, this workflow provides a logical sequence of steps to identify and resolve the problem.
Caption: A general workflow for troubleshooting low yield and purity issues.
Synthesis Pathway and Experimental Data
The synthesis of this compound is a multi-step process. A plausible route starts from 3-picoline, as illustrated below. Each step presents unique challenges and opportunities for optimization.
Caption: A plausible (though challenging) synthetic pathway to the target compound.
Quantitative Data from Related Syntheses
Table 1: Synthesis of 2-Chloro-5-methylpyridine from 3-Picoline-N-oxide [6]
| Parameter | Condition | Yield | Purity of Crude |
| Chlorinating Agent | Benzoyl chloride | 54.4% | 81.5% |
| Solvent | Dichloromethane | ||
| Acid Scavenger | Triethylamine | ||
| Molar Ratio (N-oxide:Agent) | 1 : 1.4 | ||
| Reaction Condition | Micro reflux | ||
| Reaction Time | 3 hours |
Table 2: Synthesis of 3-Chloro-2-cyano-5-trifluoromethylpyridine from a Precursor [7]
| Parameter | Condition | Yield | Notes |
| Starting Material | Organic salt of precursor | >85% | Two-step process (salt formation then cyanation) |
| Solvent System | Dichloromethane & Water | Avoids toxic nitrile solvents | |
| Cyanide Consumption | 1 - 1.5 molar equivalent | Minimizes cyanide waste | |
| Reaction Temperature | 0 - 80 °C | ||
| Reaction Time | 2 - 3 hours |
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a key intermediate, 2-Chloro-5-(trifluoromethyl)pyridine , starting from 3-picoline (3-methylpyridine). This can be adapted for your specific synthetic needs.
Step 1: Synthesis of 3-Picoline-N-oxide [6]
-
Reagents & Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 3-picoline (1.0 mol) in glacial acetic acid.
-
Reaction: Slowly add 30% hydrogen peroxide (1.5 mol) to the solution. Heat the reaction mixture to 70-80°C.
-
Monitoring: Maintain the temperature and stir for 24 hours. Monitor the reaction's completion by TLC.
-
Workup: After completion, cool the mixture and carefully remove the solvent under reduced pressure to yield the crude N-oxide. The yield is typically high (80-90%).
Step 2: Synthesis of 2-Chloro-5-methylpyridine [6]
-
Reagents & Setup: To a solution of 3-Picoline-N-oxide (1.0 mol) in dichloromethane, add triethylamine to act as an acid scavenger.
-
Reaction: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.4 mol) via a dropping funnel. After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux.
-
Monitoring: Stir under reflux for 3-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify via distillation or column chromatography.
Step 3: Radical Chlorination to 2-Chloro-5-(trichloromethyl)pyridine [8]
-
Reagents & Setup: Dissolve 2-chloro-5-methylpyridine (1.0 mol) in a high-boiling point solvent like o-dichlorobenzene. Add a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to a high temperature (e.g., 140°C) and bubble chlorine gas through the solution while irradiating with a UV lamp.
-
Monitoring: Monitor the reaction progress by GC to observe the conversion of the methyl group.
-
Workup: Once the reaction is complete, cool the mixture and purge with nitrogen to remove excess chlorine. The product is typically purified by vacuum distillation.
Step 4: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine [9]
-
Reagents & Setup: In a suitable pressure-resistant reactor (e.g., autoclave), place 2-chloro-5-(trichloromethyl)pyridine (1.0 mol) and a catalyst such as iron(III) chloride.
-
Reaction: Carefully add anhydrous hydrogen fluoride (HF). Seal the reactor and heat to a high temperature (e.g., 175°C).
-
Monitoring: The reaction is typically run for several hours under pressure.
-
Workup: After cooling, carefully vent the excess HF through a caustic scrubber. The crude product is then dissolved in a suitable organic solvent, washed with a basic solution to neutralize residual acid, and purified by distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 6. 2 - chloro -5 - (trifluoromethyl) pyridine research - Master's thesis - Dissertation [dissertationtopic.net]
- 7. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
Technical Support Center: Chlorination of 2-Methyl-5-(trifluoromethyl)pyridine Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals. The focus is on identifying and mitigating common byproducts encountered during the chlorination of its precursors, primarily 3-methylpyridine (3-picoline).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of 2-chloro-5-(trifluoromethyl)pyridine?
A1: The synthesis of 2-chloro-5-(trifluoromethyl)pyridine is a multi-step process, typically starting from 3-methylpyridine. Byproducts can arise at different stages of the synthesis. The most common byproducts include:
-
Positional Isomers: When chlorinating the pyridine ring, particularly from an N-oxide intermediate, isomeric products can be formed. A notable example is 2-chloro-3-(trifluoromethyl)pyridine .[1][2]
-
Multi-chlorinated Species: Over-chlorination of the pyridine ring is a significant issue, leading to the formation of di- and tri-chlorinated pyridines. Common multi-chlorinated byproducts include 2,3-dichloro-5-(trifluoromethyl)pyridine and 2,3,6-trichloro-5-(trifluoromethyl)pyridine .[3][4] The formation of such byproducts is often unavoidable in vapor-phase reactions.[1][2]
-
Incompletely Chlorinated Side-Chains: When starting with 3-methylpyridine, the methyl group is typically chlorinated to a trichloromethyl group before fluorination. Incomplete chlorination can result in byproducts such as 3-(chloromethyl)pyridine and 3-(dichloromethyl)pyridine .[5]
-
Isomeric Precursors: During the synthesis of the precursor 2-chloro-5-methylpyridine from N-oxy-3-methylpyridine, the isomer 2-chloro-3-methylpyridine can be formed.[6]
Q2: How can I minimize the formation of multi-chlorinated byproducts?
A2: Controlling the extent of chlorination is crucial. Key strategies include:
-
Stoichiometry of Chlorinating Agent: Carefully controlling the molar ratio of the chlorinating agent (e.g., chlorine gas) to the pyridine substrate is critical. Using a large excess of the chlorinating agent will favor the formation of multi-chlorinated species.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to over-chlorination.[7] Optimization of the reaction temperature is necessary to find a balance between reaction efficiency and selectivity.
-
Reaction Time: Prolonged reaction times can increase the likelihood of multiple chlorination events. Monitoring the reaction progress using techniques like GC-MS or HPLC is recommended to stop the reaction at the optimal time.
-
Catalyst Selection: In vapor-phase reactions, the choice of catalyst can influence selectivity. While catalysts are necessary for the reaction to proceed, they can also contribute to byproduct formation if not chosen or used optimally.
Q3: What is the origin of the 2-chloro-3-(trifluoromethyl)pyridine byproduct?
A3: The formation of 2-chloro-3-(trifluoromethyl)pyridine is a known issue, particularly in certain synthetic routes. For instance, in the simultaneous vapor-phase chlorination and fluorination of 3-picoline, 2-chloro-3-(trifluoromethyl)pyridine is obtained as a minor product alongside the desired 2-chloro-5-(trifluoromethyl)pyridine.[1][2] It can also be generated during the reaction of 3-trifluoromethylpyridine N-oxide with a chlorinating agent.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of 2,3-dichloro-5-(trifluoromethyl)pyridine and other multi-chlorinated byproducts. | Excess of chlorinating agent. | Reduce the molar ratio of the chlorinating agent to the substrate.[7] |
| High reaction temperature. | Lower the reaction temperature and monitor the reaction progress to find the optimal balance between conversion and selectivity.[7] | |
| Prolonged reaction time. | Optimize the reaction time by closely monitoring the disappearance of the starting material and the formation of the desired product and byproducts.[7] | |
| Presence of significant amounts of 2-chloro-3-(trifluoromethyl)pyridine. | Reaction pathway favors the formation of the 3-chloro isomer. | If using a method known to produce this isomer, such as certain vapor-phase reactions, consider alternative synthetic routes.[1][2] Purification by fractional distillation or chromatography may be necessary. |
| Detection of incompletely chlorinated methyl group precursors (e.g., 3-(chloromethyl)pyridine). | Insufficient chlorination of the methyl group. | Increase the reaction time or the amount of the radical initiator (e.g., AIBN) during the side-chain chlorination step. Ensure the reaction goes to completion before proceeding to the next step. |
| The final product is difficult to purify due to the presence of multiple byproducts with similar physical properties. | Poor selectivity in the chlorination step. | Re-evaluate and optimize the chlorination conditions (temperature, stoichiometry, catalyst, and reaction time).[5] Consider a different synthetic approach that may offer higher selectivity. |
Quantitative Data on Byproduct Formation
The following table summarizes representative data on byproduct formation during the synthesis of precursors to 2-chloro-5-(trifluoromethyl)pyridine. It is important to note that yields can vary significantly based on the specific reaction conditions.
| Starting Material | Chlorinating Agent | Desired Product | Reported Yield of Desired Product | Key Byproducts | Reported Byproduct Content | Reference |
| N-oxy-3-methylpyridine | Benzoyl chloride | 2-chloro-5-methylpyridine | 56.5% | 2-chloro-3-methylpyridine | 17.6% | [6] |
| 3-methylpyridine | Chlorine | 3-(trichloromethyl)pyridine | 78% | 3-(dichloromethyl)pyridine, 3-(chloromethyl)pyridine | 10%, 0.5% | [5] |
| 3-trifluoromethylpyridine N-oxide | Phosphorus oxychloride | 2-chloro-3-trifluoromethylpyridine | 85.57% | 2-chloro-5-trifluoromethylpyridine | 0.42% | [8] |
| 3-trifluoromethylpyridine N-oxide | Phosphorus oxychloride | 2-chloro-5-trifluoromethylpyridine | 25.34% | 2-chloro-3-trifluoromethylpyridine | 50.34% | [8] |
Experimental Protocols
Example Protocol: Synthesis of 2-chloro-5-methylpyridine from N-oxy-3-methylpyridine [6]
-
To a 500mL four-necked flask equipped with a stirrer, thermometer, condenser, and a constant pressure dropping funnel, add 28.7g (0.25mol) of N-oxy-3-methylpyridine, 52mL (0.375mol) of triethylamine, and 100mL of dichloromethane.
-
Heat the mixture with stirring to a gentle reflux.
-
Slowly add a solution of 49.2g (0.35mol) of benzoyl chloride in 50mL of dichloromethane dropwise.
-
After the addition is complete, continue to reflux for 3 hours.
-
After the reaction is complete, filter the mixture and wash the filter cake.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
The crude product is then subjected to steam distillation. The oil layer of the distillate is separated and concentrated to yield a yellowish oily liquid.
-
Analysis by gas chromatography showed the product to contain 81.5% 2-chloro-5-methylpyridine and 17.8% 2-chloro-3-methylpyridine.
Visualizations
Caption: Synthetic pathway and common byproduct formation.
Caption: Troubleshooting logic for byproduct formation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Trifluoromethylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of trifluoromethylpyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for trifluoromethylpyridines and their associated side reactions?
A1: The three main synthetic strategies are Direct C-H Trifluoromethylation, Halogen Exchange (Halex) Reactions, and Cyclocondensation Reactions. Each has a distinct profile of common side reactions.
| Synthetic Route | Common Side Reactions |
| Direct C-H Trifluoromethylation | - Poor regioselectivity leading to mixtures of 2-, 3-, and 4-isomers.[1] - Polysubstitution (di- or tri-trifluoromethylation). - Substrate degradation under harsh reaction conditions. |
| Halogen Exchange (e.g., Cl/F) | - Incomplete exchange, resulting in residual chlorinated starting material. - Over-fluorination, leading to undesired fluoro-pyridine byproducts.[2] - Formation of multi-chlorinated byproducts during the synthesis of precursors.[3] |
| Cyclocondensation | - Formation of regioisomeric pyridine products. - Incomplete cyclization, leading to acyclic intermediates. - Side reactions of starting materials under condensation conditions. |
Q2: How can I improve the regioselectivity of direct C-H trifluoromethylation of pyridines?
A2: Improving regioselectivity often requires activating or directing the substitution to a specific position on the pyridine ring. Key strategies include:
-
N-Oxide Activation: Using pyridine N-oxides can direct trifluoromethylation, often favoring the C2 position.
-
Quaternary Ammonium Salt Formation: An N-methylpyridine quaternary ammonium activation strategy has been shown to be highly efficient and regioselective.[1][4][5]
-
Hydrosilylation: This method can be used for the nucleophilic activation of pyridine rings, leading to highly regioselective C3-trifluoromethylation.[6][7][8][9]
-
Directing Groups: While limiting substrate scope, directing groups can effectively control the position of trifluoromethylation.[7][10]
-
Catalyst and Reagent Selection: The choice of catalyst (e.g., silver carbonate) and trifluoromethylating agent (e.g., trifluoroacetic acid, Togni's reagent) is crucial for controlling selectivity.[1][6]
Q3: What causes the formation of 2-fluoro-5-(trifluoromethyl)pyridine as a byproduct during the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, and how can it be minimized?
A3: The formation of 2-fluoro-5-(trifluoromethyl)pyridine is a result of over-fluorination, where the chlorine atom at the 2-position is also exchanged for fluorine. This can be minimized by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the fluorinating agent.[2] A patent describes that at temperatures above 200°C, undesired fluorination at the 6-position can also occur.[11]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Direct C-H Trifluoromethylation
Symptoms:
-
You obtain a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers.
-
The yield of the desired isomer is low.
Possible Causes and Solutions:
| Cause | Solution |
| Radical Reaction Mechanism | Radical trifluoromethylation often exhibits low regioselectivity.[6] Consider switching to a method that proceeds via a nucleophilic or electrophilic pathway. |
| Unactivated Pyridine Ring | An unactivated pyridine ring is susceptible to attack at multiple positions. Employ an activation strategy such as N-oxide formation, N-methylation to form a quaternary salt, or hydrosilylation to direct the reaction to a specific position.[1][4][6] |
| Sub-optimal Reaction Conditions | The choice of solvent, temperature, and catalyst can influence regioselectivity. Judicious solvent choice can sometimes fine-tune the regioselectivity.[12] |
Issue 2: Incomplete Halogen Exchange or Over-fluorination
Symptoms:
-
Your final product is contaminated with the starting trichloromethylpyridine or partially fluorinated intermediates.
-
You observe the formation of undesired fluoro-pyridine byproducts.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Fluorinating Agent or Reaction Time | Ensure a sufficient stoichiometric amount of the fluorinating agent (e.g., HF) and allow the reaction to proceed to completion. Monitor the reaction progress by GC or LC-MS. |
| Reaction Temperature Too High or Too Low | For fluorination of 2,3-dichloro-5-trichloromethylpyridine, a temperature range of 150-200°C is recommended. Lower temperatures can lead to incomplete fluorination, while higher temperatures can cause over-fluorination and other side reactions.[11] |
| Catalyst Inactivity | If using a catalyst (e.g., Lewis acid), ensure it is active and used in the appropriate amount.[2] |
Issue 3: Formation of Multi-chlorinated Byproducts
Symptoms:
-
During the synthesis of chloro-trifluoromethylpyridine precursors (e.g., from picoline), you observe the formation of di- or tri-chlorinated pyridine species.
Possible Causes and Solutions:
| Cause | Solution |
| Uncontrolled Chlorination Conditions | In simultaneous vapor-phase chlorination/fluorination, the formation of some multi-chlorinated byproducts is often unavoidable.[3] |
| Incorrect Molar Ratio of Chlorine | The number of chlorine atoms introduced can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature.[3] |
Experimental Protocols
Protocol 1: Regioselective Direct C-H Trifluoromethylation via N-Methylation
This protocol is based on the N-methylpyridine quaternary ammonium activation strategy.[1][4][5]
Step 1: N-Methylation of Pyridine
-
To a solution of the pyridine substrate (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add methyl iodide (1.2 mmol).
-
Stir the mixture at room temperature for 12-24 hours.
-
The resulting pyridinium iodide salt can often be used directly in the next step after removal of the solvent.
Step 2: Trifluoromethylation
-
To the N-methylpyridinium iodide salt (1.0 mmol), add silver carbonate (1.5 mmol) and trifluoroacetic acid (TFA) (2.0 mmol).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: C3-Selective Trifluoromethylation via Hydrosilylation
This protocol is based on the nucleophilic activation of the pyridine ring.[6][7][9]
Step 1: Hydrosilylation
-
In a dry flask under an inert atmosphere, dissolve the quinoline or pyridine derivative (1.0 mmol) in 1,2-dichloroethane.
-
Add tris(pentafluorophenyl)borane (0.1 mmol) and methylphenylsilane (1.5 mmol).
-
Heat the mixture at 65 °C and monitor the reaction until the starting material is consumed.
Step 2: Trifluoromethylation
-
Cool the reaction mixture to 0 °C.
-
Add Togni's Reagent I (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) and continue stirring at room temperature for another hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain the 3-trifluoromethylated product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of synthetic routes to trifluoromethylpyridines.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalysis for Cross-Coupling with Substituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving substituted pyridine substrates. The unique electronic and coordinating properties of the pyridine ring can often lead to challenges not typically observed with other aryl systems. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues, leading to successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with substituted pyridines often challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes. This process, often called catalyst poisoning, can slow down or completely halt the catalytic cycle.[1][2] This is particularly problematic for pyridines substituted at the 2-position, a phenomenon sometimes referred to as the "2-pyridyl problem".[1][3]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The two most prevalent side reactions are protodeboronation (in Suzuki-Miyaura coupling) and homocoupling.
-
Protodeboronation: This is the undesired replacement of the boronic acid or ester group with a hydrogen atom, often from residual water or protic solvents. Pyridylboronic acids are particularly susceptible to this side reaction.[2][4] To minimize it, one can:
-
Homocoupling: This is the self-coupling of the organometallic reagent. It can be promoted by the presence of oxygen.[1] To reduce homocoupling:
Q3: How does the position of the substituent on the pyridine ring affect the reaction?
A3: The position of substituents, particularly relative to the nitrogen atom and the coupling site, significantly impacts reactivity. 2-substituted pyridines are often the most challenging due to direct steric hindrance and strong chelation to the palladium center. 3- and 4-substituted pyridines are generally more reactive, but the electronic effects of the substituents still play a crucial role. Electron-withdrawing groups can increase the susceptibility of the pyridine ring to nucleophilic attack but may decrease the rate of oxidative addition. Conversely, electron-donating groups can enhance oxidative addition but may increase the coordinating ability of the pyridine nitrogen.
Q4: When should I consider using a palladium precatalyst?
A4: Palladium precatalysts are often a good choice for challenging cross-coupling reactions, including those with pyridines. They offer several advantages:
-
Improved Air and Moisture Stability: Many precatalysts are air-stable solids that are easier to handle than some Pd(0) sources.[5]
-
Efficient Generation of the Active Catalyst: They are designed to readily form the active, monoligated Pd(0) species in situ, which can lead to more reproducible results and higher activity.[1][5]
-
Reduced Side Reactions: By ensuring a rapid and clean initiation of the catalytic cycle, they can minimize side reactions like homocoupling that can occur during the slow reduction of some Pd(II) sources.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Pyridine Nitrogen | The pyridine substrate is coordinating to the palladium center, inhibiting the catalytic cycle.[1][2] 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic steps while discouraging pyridine coordination.[1][4] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1][4] 3. Use a Pre-catalyst: Utilize a well-defined palladium precatalyst to ensure the efficient generation of the active catalytic species.[1][5] |
| Inefficient Oxidative Addition | The C-X bond (where X is Cl, Br, I) of the pyridine halide is not being effectively activated. This is common with less reactive chlorides.[2] 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, which are generally more reactive.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[1] 3. Select a More Active Catalyst System: Use ligands known to promote the oxidative addition of challenging substrates, such as Buchwald's biaryl phosphine ligands.[2] |
| Poor Transmetalation | The transfer of the organometallic reagent (e.g., boronic acid) to the palladium center is slow. 1. Screen Different Bases: The choice of base is critical. Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][2] 2. Consider Boronic Acid/Ester Stability: For Suzuki couplings, consider switching from a boronic acid to a more stable pinacol ester or trifluoroborate salt to prevent degradation before transmetalation can occur.[2] 3. Solvent Effects: Ensure all components are soluble in the chosen solvent. Sometimes, the addition of water can be beneficial, particularly in Suzuki-Miyaura couplings.[1][6] |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Suggested Solution |
| Dehalogenated Pyridine | The halide on the pyridine substrate is replaced by a hydrogen atom. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.[1] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] 3. Avoid Hydride Sources: Ensure solvents are not potential hydride donors.[4] |
| Homocoupled Product | The organometallic reagent is coupling with itself. | 1. Thoroughly Degas Reaction Mixture: Remove oxygen, which can promote homocoupling, by using techniques like freeze-pump-thaw or sparging with an inert gas.[1][2] 2. Use an Efficient Pre-catalyst: Some Pd(II) sources can promote homocoupling during their reduction to Pd(0). A good precatalyst ensures rapid formation of the active species.[1] |
| Protodeboronation (Suzuki Coupling) | The boronic acid is being replaced by a hydrogen atom from the solvent or trace water.[2][4] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[1] 2. Switch to Boronic Esters: Use more stable boronic esters (e.g., pinacol, MIDA) which are less prone to hydrolysis.[2][4] 3. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1] |
Issue 3: Catalyst Decomposition (Palladium Black Formation)
| Potential Cause | Suggested Solution |
| Slow Catalysis Leading to Agglomeration | If the catalytic cycle is slow due to factors like pyridine inhibition, the active Pd(0) species may have a longer lifetime, increasing the chance of agglomeration into inactive palladium black.[1][7] |
Data Presentation: Ligand and Base Screening
The following tables summarize the performance of different ligands and bases for specific cross-coupling reactions with substituted pyridines, providing a starting point for optimization.
Table 1: Ligand Screening for the Buchwald-Hartwig Amination of 2-Chloropyridine with a Primary Amine [8]
| Ligand | Pd Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 95 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 92 |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 88 |
| Josiphos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 85 |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 78 |
Table 2: Base Screening for the Buchwald-Hartwig Amination of 3-Bromopyridine with a Secondary Amine [8]
| Base | Ligand | Pd Precursor | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | XPhos | Pd₂(dba)₃ | Toluene | 100 | 98 |
| LHMDS | XPhos | Pd₂(dba)₃ | Toluene | 100 | 96 |
| Cs₂CO₃ | Xantphos | Pd(OAc)₂ | Dioxane | 110 | 88 |
| K₃PO₄ | XPhos | Pd(OAc)₂ | Dioxane | 110 | 82 |
| DBU | Xantphos | Pd(OAc)₂ | Toluene | 100 | 75 |
Visualizations
Caption: Suzuki-Miyaura cycle with pyridine inhibition pathway.
Caption: Troubleshooting workflow for low-yield pyridine couplings.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Substituted Chloropyridine
This is a general protocol and should be optimized for specific substrates.
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add the substituted chloropyridine, arylboronic acid, palladium catalyst, ligand, and base.[9]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[9]
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.[2]
-
Reaction: Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2][9]
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridine
This is a general protocol and should be optimized for specific substrates and amines.
Materials:
-
Halopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd)
-
Phosphine ligand (e.g., XPhos, 4.8 mol %)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.[8]
-
Reagent Addition: Add the halopyridine and the amine to the vessel, followed by the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and stir the mixture at the appropriate temperature (typically 80-110 °C) for the required time (can range from hours to a day).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl), and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Functionalization of Trifluoromethylpyridines
Welcome to the technical support center for the regioselective functionalization of trifluoromethylpyridines. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges. The powerful electron-withdrawing nature of the trifluoromethyl group, combined with the inherent electronic properties of the pyridine ring, presents a unique set of challenges in achieving site-selective C-H functionalization. This guide provides answers to frequently asked questions and detailed troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Reactivity in Electrophilic Aromatic Substitution
Q: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on a trifluoromethylpyridine, but I am observing very low to no conversion of my starting material. Why is this happening?
A: This is a common issue stemming from the severe electron-deficient nature of the trifluoromethylpyridine ring. Both the pyridine nitrogen and the trifluoromethyl (CF3) group are strong electron-withdrawing groups, which deactivate the ring towards electrophilic attack. The Lewis acid catalysts used in many of these reactions (e.g., AlCl₃ in Friedel-Crafts reactions) can also coordinate strongly with the basic pyridine nitrogen, further deactivating the entire system.[1]
Troubleshooting Steps:
-
Activate the Pyridine Ring: A highly effective strategy is the synthesis of the corresponding trifluoromethylpyridine N-oxide. The N-oxide group is electron-donating, which increases the electron density of the ring, making it more susceptible to electrophilic attack, particularly at the C4 (para) position.
-
Use Harsher Reaction Conditions: While carrying risks of decomposition and reduced selectivity, increasing the reaction temperature or using stronger electrophiles (e.g., oleum for sulfonation) can sometimes force a reaction to proceed.[1]
-
Consider Alternative Strategies: Direct electrophilic substitution may not be the optimal approach. Consider metal-catalyzed C-H functionalization or a halogenation/cross-coupling sequence.
Issue 2: Lack of Regioselectivity in C-H Functionalization Reactions
Q: My C-H activation/arylation reaction on a 3-(trifluoromethyl)pyridine is producing a mixture of C4 and C6 isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a significant challenge because multiple C-H bonds are activated. The outcome is a delicate balance of electronic effects, steric hindrance, and the mechanism of the chosen catalytic system.[2][3] The pyridine nitrogen can act as a directing group, typically favoring functionalization at the C2 and C6 positions, while the electronics of the CF3 group also influence site reactivity.[1]
Troubleshooting Flowchart:
Below is a decision-making workflow to troubleshoot poor regioselectivity in C-H functionalization reactions.
Issue 3: Difficulty in Functionalizing the C3 or C5 Position (meta-positions)
Q: I need to introduce a functional group at the C3 position of a 2-(trifluoromethyl)pyridine, but standard methods are failing or giving the wrong isomer. What strategies are available for meta-functionalization?
A: The meta-C-H functionalization of pyridines is notoriously difficult due to the intrinsic electronic properties of the ring, which favor reactions at the ortho and para positions.[4][5] However, several advanced strategies have been developed to overcome this challenge.
Strategies for meta-Selective Functionalization:
-
Dearomatization-Rearomatization: This approach involves temporarily converting the pyridine into a non-aromatic, electron-rich intermediate (e.g., a dihydropyridine). This intermediate can then undergo a regioselective electrophilic functionalization at the desired position before being rearomatized to restore the pyridine ring.[4][5]
-
Hydrosilylation-Activation: The pyridine ring can be activated towards nucleophilic attack via hydrosilylation. This creates a dihydropyridine intermediate that can then react with a nucleophilic trifluoromethyl source, for example, to achieve C3-selective functionalization.[6]
-
Pyridyne Intermediates: Generation of a 3,4-pyridyne intermediate from a suitably substituted precursor (e.g., 3-chloro-4-silylpyridine) allows for subsequent regioselective addition of organometallic reagents to furnish 3,4-disubstituted pyridines.[7][8]
Reaction Pathway Visualization:
The diagram below illustrates the general concept of a dearomatization-rearomatization strategy for meta-functionalization.
Data & Protocols
Table 1: Influence of Ligand on Regioselectivity
Controlling regioselectivity in transition-metal-catalyzed reactions is often dependent on the choice of ligand. The geometric and electronic properties of the ligand can influence the outcome of the reaction.[9] While specific data on trifluoromethylpyridines is sparse and highly substrate-dependent, the following table provides a conceptual example of how ligand choice can impact isomer ratios in a hypothetical cross-coupling reaction.
| Catalyst System | Ligand Type | C4-Product (%) | C6-Product (%) | Rationale for Selectivity |
| Pd(OAc)₂ / L1 | Bulky, Electron-Rich Phosphine | 85 | 15 | Steric hindrance from the ligand disfavors coordination/reaction at the more crowded C6 position next to the CF3 group. |
| Pd(OAc)₂ / L2 | Small, Electron-Poor Phosphine | 40 | 60 | Smaller ligand allows for approach to the C6 position; electronic effects may dominate. |
| Cu(I) / L3 | Bipyridyl-type Ligand | 10 | 90 | Specific coordination geometry of the ligand with the metal center and substrate favors C6 functionalization.[9] |
Note: Data is illustrative. Actual results will vary significantly based on the specific trifluoromethylpyridine isomer, coupling partner, and reaction conditions.
Experimental Protocol: N-Methylpyridinium Salt Activated C-H Trifluoromethylation
This protocol is adapted from a method for the regioselective direct C-H trifluoromethylation of pyridines, which proceeds through an N-methylpyridinium salt intermediate.[10][11][12] This activation strategy facilitates a nucleophilic-like trifluoromethylation.
Objective: To achieve regioselective trifluoromethylation of a substituted pyridine.
Step-by-Step Methodology:
-
Formation of the N-Methylpyridinium Iodide Salt:
-
To a solution of the starting pyridine (1.0 mmol) in a suitable solvent (e.g., CH3CN, 5 mL) in a sealed vial, add iodomethane (1.5 mmol, 1.5 equiv.).
-
Stir the reaction mixture at 60-80 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. The pyridinium salt may precipitate and can be isolated by filtration or by removing the solvent under reduced pressure. The crude salt is often used directly in the next step.
-
-
Trifluoromethylation Reaction:
-
To a reaction vessel containing the crude N-methylpyridinium iodide salt (1.0 mmol), add silver carbonate (Ag₂CO₃, 1.5 mmol) and a suitable solvent (e.g., N,N-Dimethylformamide, DMF, 5 mL).
-
Add trifluoroacetic acid (TFA, 3.0 mmol) as the trifluoromethyl source.
-
Seal the vessel and stir the mixture at 100-120 °C for 12-24 hours.
-
Monitor the formation of the product by GC-MS or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylpyridine.
-
This activation strategy has been shown to be highly efficient for achieving excellent regioselectivity in the trifluoromethylation of pyridines.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Ligand-controlled Regioselective Cu-Catalyzed Trifluoromethylation to Generate Trifluoromethylallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Catalyst Poisoning in Reactions with Pyridine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst poisoning during chemical reactions involving pyridine compounds. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you diagnose, mitigate, and resolve catalyst deactivation issues.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions related to catalyst poisoning by pyridine and its derivatives.
Q1: Why are reactions involving pyridine compounds often problematic?
A1: The primary issue stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen has a lone pair of electrons that can strongly coordinate to the metal center of a catalyst (commonly palladium, platinum, or rhodium). This coordination can form a stable, inactive complex, effectively "poisoning" the catalyst and halting or slowing the desired catalytic cycle.[1][2][3] This is a well-known challenge, sometimes referred to as the "2-pyridyl problem," especially when the reaction site is near the nitrogen atom.[1]
Q2: What are the main mechanisms of catalyst deactivation by pyridine compounds?
A2: The deactivation of catalysts by pyridine compounds primarily occurs through:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the active metal center. This blocks the site from reactant coordination and inhibits key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1][4]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at higher concentrations or temperatures.[1]
-
Catalyst Decomposition: In some cases, the reaction conditions can lead to the decomposition of the active catalyst into an inactive form, such as the formation of palladium black.[1]
Q3: My reaction is sluggish or has stalled completely. How can I determine if catalyst poisoning by pyridine is the cause?
A3: To diagnose catalyst poisoning, consider the following steps:
-
Analyze Reaction Kinetics: Monitor the reaction progress over time using techniques like NMR or GC-MS. A sharp decrease in the reaction rate or a complete halt before the starting material is consumed can indicate catalyst deactivation.[1]
-
Spiking Experiment: Run a control reaction with a non-pyridine substrate that is known to work well. Then, run the same reaction but add a small amount of pyridine. A significant drop in activity would strongly suggest pyridine is poisoning the catalyst.
-
Use Purified Reagents: Impurities in starting materials or solvents can also poison catalysts.[5][6][7] Repeating the reaction with highly purified reagents can help rule out other sources of poisoning. If the reaction proceeds with purified materials, the issue may not be the pyridine substrate itself but other contaminants.
Q4: What strategies can I employ to mitigate catalyst poisoning by pyridine?
A4: Several strategies can help overcome the inhibitory effects of pyridine:
-
Ligand Selection: For cross-coupling reactions, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) can be effective.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, which can weaken the metal-pyridine bond.[1]
-
Reaction Conditions Optimization: Carefully adjusting the temperature, pressure, and solvent can improve reaction outcomes.[2] For instance, in some cases, lower temperatures may be favorable to disfavor the formation of stable poison complexes.[1]
-
Choice of Catalyst Precursor: Using a Pd(0) source can sometimes bypass the traditional palladation pathway that is susceptible to pyridine poisoning.[8]
-
Use of Additives: In some hydrogenation reactions, the addition of a small amount of an acidic additive can protonate the pyridine nitrogen, preventing it from binding to the catalyst.[2]
Q5: Can a catalyst poisoned by pyridine be regenerated?
A5: Regeneration is sometimes possible, depending on the nature of the catalyst and the poison.[5] Common regeneration techniques include:
-
Thermal Regeneration: This involves heating the catalyst to high temperatures to burn off or desorb the poisoning species.[9][10]
-
Chemical Washing: Using solvents, acids, or bases to wash the catalyst can dissolve and remove the adsorbed pyridine or its byproducts.[5][9][10]
-
Oxidative Treatment: For catalysts deactivated by coking (carbon deposition), a controlled oxidation at elevated temperatures can remove the carbonaceous residues.[2]
-
Hydrogen Treatment: For certain poisons, treatment with hydrogen at high temperatures can restore catalyst activity.[2]
It is crucial to consult the catalyst manufacturer's guidelines for specific regeneration protocols.
Data Presentation
The following tables summarize quantitative data on the impact of pyridine-related poisoning and regeneration efforts.
Table 1: Impact of Catalyst Recycling on the Hydrogenation of 1-Methylpyrrole (MP) over Rhodium Catalysts
| Catalyst | Reuse Cycle | Conversion of MP (%) | Initial Rate (nL H₂ · gRh⁻¹ · h⁻¹) |
| 5% Rh/C | 1 | 72 | 72.0 |
| 2 | 68 | 65.1 | |
| 3 | 41 | 33.2 | |
| 4 | 35 | - | |
| 5% Rh/γ-Al₂O₃ | 1 | 55 | 121.8 |
| 2 | 8 | 22.1 | |
| 3 | 4 | - | |
| 4 | 2 | - |
Data adapted from a study on the reuse of rhodium catalysts, indicating a significant decrease in activity, especially for the alumina-supported catalyst, due to strong poisoning by the nitrogen-containing product.[11]
Table 2: Effectiveness of Regeneration on a Deactivated SCR Catalyst
| Component | Fresh Catalyst (%) | Deactivated Catalyst (%) | After H₂SO₄ Regeneration (%) | After Acetic Acid Regeneration (%) |
| V₂O₅ | 0.953 | 0.897 | 0.948 | 0.934 |
| Na₂O | 0.12 | 0.22 | 0.12 | 0.12 |
| K₂O | 0.08 | 0.18 | 0.09 | 0.09 |
This table shows the recovery of the active component (V₂O₅) and the removal of poisoning alkali metals (Na₂O, K₂O) after different acid washing regeneration procedures.[12]
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation via ¹H NMR
This protocol allows for the real-time monitoring of a reaction to observe catalyst deactivation.
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol) to an NMR tube.
-
Solvent Addition: Add the deuterated solvent (e.g., DMF-d₇, 0.6 mL) to the NMR tube, cap it, and shake to dissolve the components.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before the complete conversion of starting materials is indicative of catalyst deactivation.[1]
Protocol 2: Oxidative Regeneration of a Coked Catalyst
This is a general procedure for the oxidative removal of carbon deposits (coke) from a deactivated catalyst.
-
Purging: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen, argon) to remove any adsorbed hydrocarbons.
-
Heating: While maintaining the inert gas flow, heat the catalyst to the desired regeneration temperature (typically 300-500 °C). The optimal temperature depends on the catalyst and support stability.
-
Controlled Oxidation: Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. Caution: This process is exothermic, and the temperature should be carefully monitored to avoid catalyst sintering.
-
Hold: Maintain the temperature and oxidizing gas flow for a specified period (e.g., 2-4 hours) until the coke is completely combusted. This can be monitored by analyzing the off-gas for CO₂.
-
Cooling: Switch back to an inert gas flow and cool the catalyst to room temperature.
-
Reduction (if necessary): For many hydrogenation catalysts, a reduction step (e.g., with hydrogen) is required after oxidation to restore the active metal sites.[2]
Protocol 3: Catalyst Recycling and Reuse Experiment
This protocol is used to assess the stability and reusability of a heterogeneous catalyst.
-
Initial Reaction: Perform the reaction under standard conditions.
-
Catalyst Recovery: After the reaction is complete, recover the catalyst by filtration or centrifugation.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed products or byproducts.
-
Drying: Dry the catalyst under vacuum.
-
Subsequent Runs: Reuse the dried catalyst for a new reaction with fresh reactants under the same conditions.
-
Analysis: Compare the reaction time and isolated yield for each cycle. A significant increase in reaction time or a decrease in yield indicates catalyst deactivation.[5]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine. The information is compiled from available literature on the synthesis of structurally similar compounds and general principles of pyridine chemistry. Note that specific data for the target molecule is limited, and the provided protocols and data should serve as a starting point for process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound at an industrial scale?
A1: While specific industrial-scale synthesis routes for this compound are not extensively published, based on analogous compounds, a plausible route involves the chlorination of 2-methyl-5-(trifluoromethyl)pyridine. The primary challenge lies in the selective chlorination at the 3-position of the pyridine ring without causing side reactions on the 2-methyl group.
Q2: What are the potential major byproducts during the synthesis?
A2: During the chlorination of 2-methyl-5-(trifluoromethyl)pyridine, several byproducts can form, complicating purification and reducing yield. Potential byproducts include:
-
Over-chlorinated pyridines: Dichloro- or trichloro- derivatives of the starting material or product.
-
Side-chain chlorinated products: Chlorination of the 2-methyl group to form 2-(chloromethyl), 2-(dichloromethyl), or 2-(trichloromethyl) derivatives.
-
Isomeric products: Chlorination at other positions of the pyridine ring, although the electronic effects of the existing substituents make the 3-position a likely target.
Q3: What purification methods are suitable for industrial-grade this compound?
A3: For the purification of the final product at scale, a combination of techniques is often employed. Based on methods used for similar compounds, the following can be considered[1]:
-
Fractional Distillation: To separate the desired product from byproducts with different boiling points.
-
Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be a highly effective method for achieving high purity.
-
Chromatography: While less common for large-scale production due to cost, preparative chromatography may be used for high-purity requirements.
-
Aqueous washes: To remove any acidic or basic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | - Incomplete reaction. - Formation of multiple byproducts. - Suboptimal reaction temperature or pressure. - Inefficient catalyst (if used). | - Monitor reaction progress using GC or HPLC to determine optimal reaction time. - Optimize chlorinating agent stoichiometry and reaction temperature to improve selectivity. - Screen different catalysts and catalyst loadings. - Evaluate different solvents to improve solubility and reaction kinetics. |
| Formation of Significant Amounts of Over-chlorinated Byproducts | - Excess of chlorinating agent. - High reaction temperature. - Prolonged reaction time. | - Carefully control the stoichiometry of the chlorinating agent. - Lower the reaction temperature and monitor the reaction progress closely. - Consider a continuous flow process to better control reaction time and temperature. |
| Side-chain Chlorination of the 2-Methyl Group | - Radical chlorination conditions (e.g., UV light, radical initiators). - High reaction temperatures. | - Avoid radical initiators and UV light unless side-chain chlorination is desired. - Use milder chlorinating agents or explore catalytic methods that favor aromatic ring chlorination. - Optimize reaction temperature to minimize side-chain reactivity. |
| Difficulties in Product Isolation and Purification | - Formation of a complex mixture of isomers and byproducts. - Azeotrope formation during distillation. - Product instability at high temperatures. | - Characterize the impurity profile using GC-MS or LC-MS to develop a targeted purification strategy. - Explore different distillation conditions (e.g., vacuum distillation) to break azeotropes or reduce decomposition. - Consider derivatization of impurities to facilitate their removal. - Investigate crystallization as a primary purification step. |
| Safety Concerns During Scale-Up | - Exothermic reaction. - Handling of corrosive and toxic reagents (e.g., chlorine gas). - High-pressure reactions. | - Conduct calorimetric studies (e.g., DSC, RC1) to understand the reaction exotherm and ensure adequate cooling capacity. - Implement robust engineering controls for handling hazardous materials, including proper ventilation and scrubber systems. - Ensure all high-pressure equipment is properly rated and maintained. - Develop and strictly follow standard operating procedures (SOPs) for all operations. |
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of analogous compounds, which can be used as a reference for the scale-up of this compound synthesis.
Table 1: Reaction Conditions for the Synthesis of Halogenated Trifluoromethylpyridines
| Product | Starting Material | Reagents & Conditions | Yield | Purity | Reference |
| 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, 150-200°C, 4.0-10.0 MPa, 10-15 h | ≥97.56% | ≥99.95% | [1] |
| 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1. 4-dimethylaminopyridine, reflux; 2. NaCN | ~80% | Not specified | [2] |
| 2-Chloro-5-trichloromethylpyridine | 2-Chloro-5-methylpyridine | Cl2, UV light, reflux in CCl4 | 82.7% | Not specified | [3] |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
Disclaimer: This is a hypothetical protocol based on general procedures for the chlorination of substituted pyridines. It should be optimized and validated at a small scale before attempting a large-scale reaction.
Objective: To synthesize this compound via selective chlorination of 2-methyl-5-(trifluoromethyl)pyridine.
Materials:
-
2-methyl-5-(trifluoromethyl)pyridine
-
N-Chlorosuccinimide (NCS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vessel with mechanical stirrer, thermometer, and addition funnel
-
Heating/cooling system
Procedure:
-
Reaction Setup: Charge the reaction vessel with 2-methyl-5-(trifluoromethyl)pyridine and dichloromethane. Cool the mixture to 0-5 °C with constant stirring.
-
Addition of Acid: Slowly add concentrated sulfuric acid to the reaction mixture, maintaining the temperature below 10 °C.
-
Addition of Chlorinating Agent: In a separate container, dissolve N-Chlorosuccinimide in dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC or TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yield or purity issues.
References
Technical Support Center: Purification of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine. The following sections detail methods for removing common impurities and offer step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Based on typical synthetic routes for halogenated pyridines, common impurities may include:
-
Unreacted Starting Materials: Such as 2-methyl-5-(trifluoromethyl)pyridine.
-
Isomeric Byproducts: Chlorination can sometimes occur at other positions on the pyridine ring, leading to isomers.
-
Over-chlorinated Species: Dichloro- or trichloro- derivatives can form if the reaction is not carefully controlled.[1][2]
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present.
-
Reagents and Catalysts: Traces of chlorinating agents or catalysts might remain.
Q2: My crude product is a dark oil. How can I remove colored impurities?
A2: Colored impurities are often non-polar, high molecular weight byproducts. A common and effective method is to treat a solution of the crude product with activated carbon. The charcoal adsorbs the colored impurities, which can then be removed by filtration. This is typically done before a primary purification step like distillation or recrystallization.
Q3: I am seeing multiple spots on my TLC analysis that are very close together. What is the best way to separate these?
A3: Closely related isomers or byproducts with similar polarities can be challenging to separate.
-
Fractional Vacuum Distillation: If the impurities have sufficiently different boiling points, this method can be very effective.
-
Flash Column Chromatography: This is a powerful technique for separating compounds with small differences in polarity.[3][4][5][6] Optimization of the solvent system is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is often a good starting point.
-
Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can provide high-purity material, although it is less suitable for large quantities.
Q4: After purification by distillation, my product is still not pure enough. What should I do?
A4: If distillation alone is insufficient, a secondary purification step is recommended.
-
Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, this is an excellent method for achieving high purity.[7][8][9]
-
Chromatography: Running the distilled material through a silica gel plug or a full flash column can remove remaining impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is a dark, viscous oil | High concentration of polymeric or colored impurities. | 1. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).2. Add a small amount of activated carbon and stir for 15-30 minutes.3. Filter through a pad of celite to remove the carbon.4. Concentrate the filtrate and proceed with primary purification. |
| Multiple spots on TLC with low Rf | Highly polar impurities or starting materials. | 1. Perform an aqueous wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. 2. Ensure the sample is fully neutralized and dried before proceeding. |
| Product co-distills with an impurity | Impurity has a very similar boiling point (a-zeotrope formation). | 1. Attempt distillation under a different pressure (vacuum) to potentially alter the relative volatilities.2. Employ flash column chromatography as an alternative or subsequent purification step. |
| Low recovery after recrystallization | The chosen solvent is too good at dissolving the product, even at low temperatures. The product is highly soluble. | 1. Try a different solvent or a solvent system (a mixture of a good solvent and a poor solvent).2. Ensure you are using the minimum amount of hot solvent to dissolve the compound.3. Cool the solution slowly to maximize crystal formation and then place it in an ice bath to further decrease solubility. |
| Oily product crashes out during recrystallization | The solution is supersaturated, or the temperature is dropping too quickly. | 1. Add a small amount of hot solvent to redissolve the oil.2. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Reference |
| 3-Chloro-2-fluoro -5-(trifluoromethyl)pyridine | 199.53 | 50-55 / 11 mmHg | 16-20 | --INVALID-LINK-- |
| 2-Chloro-5-(trifluoromethyl)pyridine | 181.54 | 171.6 | 32-34 | --INVALID-LINK-- |
| This compound | 195.57 | Estimated ~180-195 | N/A | Estimated based on analogs |
Note: Physical properties for the target compound are estimated based on structurally similar molecules.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating the target compound from impurities with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gently heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head.
-
Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.
-
As the temperature stabilizes near the expected boiling point of the product, switch to a clean receiving flask.
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
Stop the distillation when the temperature either rises significantly or begins to drop, or when only a small amount of residue remains.
-
-
Post-Distillation: Release the vacuum carefully before turning off the cooling water. Analyze the collected fractions for purity.
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying solid products.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common choices for pyridine derivatives include hexanes, ethanol, methanol, or mixtures with water.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl. Heat the mixture back to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This method is excellent for separating isomers and other closely related impurities.
-
Stationary Phase: Silica gel is commonly used for pyridine derivatives.
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a solvent system that gives a good separation of the product from its impurities. The product spot should have an Rf value of approximately 0.3. A mixture of hexanes and ethyl acetate is a common starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for fractional vacuum distillation.
References
- 1. 2-Chloropyridine Supplier|High-Purity Research Compound [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide to the Structural Confirmation of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural confirmation of novel derivatives of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine. Given the significance of trifluoromethylpyridine scaffolds in agrochemical and pharmaceutical research, a systematic approach to characterizing new analogues is crucial for establishing structure-activity relationships (SAR).[1] This document outlines key experimental methodologies and presents a template for the comparative analysis of spectroscopic data.
Data Presentation: A Comparative Framework
A systematic comparison of analytical data is essential for understanding the influence of various substituents on the physicochemical properties of the this compound core. Below is a template for summarizing key quantitative data. Researchers are encouraged to populate this table with their experimental findings to build a comprehensive dataset for their specific series of derivatives.
| Derivative (R group) | ¹H NMR (δ, ppm)a | ¹³C NMR (δ, ppm)b | Mass Spectrometry (m/z) |
| -H (Parent) | Hypothetical Data:8.45 (s, 1H, H-6), 7.80 (s, 1H, H-4), 2.60 (s, 3H, CH₃) | Hypothetical Data:152.1 (C-2), 148.5 (q, C-5), 135.2 (C-6), 132.8 (C-3), 123.5 (q, CF₃), 121.0 (C-4), 20.5 (CH₃) | Hypothetical Data:[M]⁺: 209.0, [M+2]⁺: 211.0 |
| -NH₂ | Hypothetical Data:8.20 (s, 1H, H-6), 7.50 (s, 1H, H-4), 5.50 (br s, 2H, NH₂), 2.50 (s, 3H, CH₃) | Hypothetical Data:150.5 (C-2), 147.0 (q, C-5), 145.8 (C-X), 133.0 (C-6), 130.1 (C-3), 124.0 (q, CF₃), 118.5 (C-4), 20.1 (CH₃) | Hypothetical Data:[M]⁺: 224.0, [M+2]⁺: 226.0 |
| -OH | Hypothetical Data:8.15 (s, 1H, H-6), 7.45 (s, 1H, H-4), 10.2 (br s, 1H, OH), 2.48 (s, 3H, CH₃) | Hypothetical Data:151.0 (C-2), 155.2 (C-X), 146.8 (q, C-5), 133.5 (C-6), 129.8 (C-3), 123.8 (q, CF₃), 119.2 (C-4), 19.8 (CH₃) | Hypothetical Data:[M]⁺: 225.0, [M+2]⁺: 227.0 |
| -COOH | Hypothetical Data:8.60 (s, 1H, H-6), 8.10 (s, 1H, H-4), 13.1 (br s, 1H, COOH), 2.65 (s, 3H, CH₃) | Hypothetical Data:168.5 (COOH), 152.8 (C-2), 149.0 (q, C-5), 136.0 (C-6), 134.2 (C-X), 133.5 (C-3), 123.2 (q, CF₃), 122.5 (C-4), 20.8 (CH₃) | Hypothetical Data:[M]⁺: 253.0, [M+2]⁺: 255.0 |
a: Chemical shifts are referenced to a standard solvent signal. Multiplicity and coupling constants should be reported. b: Quartets (q) are expected for carbons coupled to the CF₃ group.
Experimental Protocols
Detailed and consistent experimental procedures are critical for generating high-quality, comparable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for the structural elucidation of organic molecules. For trifluoromethylpyridine derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Sample Preparation:
-
Weigh 5-10 mg of the purified derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling (e.g., broadband decoupling) is typically used to simplify the spectrum and improve sensitivity. Expected spectral widths are in the range of 0-200 ppm. The presence of the trifluoromethyl group will result in characteristic quartet signals for the CF₃ carbon and the carbon to which it is attached, due to ¹³C-¹⁹F coupling.[2]
-
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atoms. Spectra are typically acquired with proton decoupling. Chemical shifts are referenced to an external standard like CFCl₃.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.
Sample Preparation and Introduction:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Instrumentation and Data Acquisition:
-
Ionization Technique: Electron Ionization (EI) is commonly used for volatile compounds and provides detailed fragmentation spectra. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and typically yields the protonated molecule [M+H]⁺.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental formula.
-
Fragmentation Analysis: In EI-MS, the molecular ion undergoes fragmentation, and the resulting fragmentation pattern provides a structural fingerprint. For trifluoromethyl-substituted compounds, common fragmentation pathways may involve the loss of the CF₃ radical.[3] Tandem mass spectrometry (MS/MS) can be employed to isolate and further fragment specific ions for more detailed structural analysis.[4]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous confirmation of a molecule's three-dimensional structure.
Crystal Growth:
-
Grow single crystals of the derivative suitable for X-ray analysis. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Common solvents include ethanol, ethyl acetate, and hexane mixtures.
Data Collection and Structure Refinement:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]
-
Process the diffraction data and solve the crystal structure using appropriate software packages.
-
Refine the structural model to obtain precise bond lengths, bond angles, and crystallographic parameters.[5]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel this compound derivative.
Caption: A generalized workflow for the synthesis and structural confirmation of pyridine derivatives.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
A Comparative Analysis of Methyl- vs. Fluoro-Substituted Trifluoromethylpyridines in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethylpyridine scaffold, in particular, is a privileged structure found in numerous bioactive compounds. The further substitution on the pyridine ring with either a methyl (-CH₃) or a fluoro (-F) group can significantly modulate the compound's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the biological activities of methyl- and fluoro-substituted trifluoromethylpyridines, supported by available experimental data, to aid in the rational design of novel therapeutic and crop protection agents.
Physicochemical Properties at a Glance
The substitution of a methyl group for a fluoro group on the trifluoromethylpyridine core induces distinct changes in electronic and steric properties.
| Property | Methyl (-CH₃) Group | Fluoro (-F) Group |
| Electronic Effect | Weakly electron-donating (hyperconjugation) | Strongly electron-withdrawing (inductive effect) |
| Steric Hindrance | Moderate | Minimal (similar to a hydrogen atom) |
| Lipophilicity (LogP) | Increases lipophilicity | Can increase or decrease lipophilicity depending on the molecular context |
| Metabolic Stability | Can be susceptible to oxidation | Generally enhances metabolic stability by blocking sites of metabolism |
Comparative Biological Activity
Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various substituted pyridine derivatives against different cancer cell lines.
| Compound Type | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine Derivative | 2-methyl | MCF-7 (Breast) | 4.75 | [1] |
| Pyridine Derivative | 4-methyl | MCF-7 (Breast) | >50 | [2] |
| Pyridine-urea Derivative | 4-fluoro | MCF-7 (Breast) | 0.22 | [2] |
| Imidazo[1,2-a]pyridine | 6-fluoro | HT-29 (Colon) | Not specified, but showed excellent activity | [3] |
| Thiazolo[4,5-d]pyrimidine | 5-trifluoromethyl, 2-thioxo | C32 (Melanoma) | 24.4 | [4] |
It is crucial to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The table below shows MIC values for various substituted pyridine and related heterocyclic derivatives against pathogenic bacteria.
| Compound Type | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| Salicylanilide | 3'-trifluoromethyl, 4'-bromo, 5-chloro | Staphylococcus aureus (MRSA) | 0.031–0.062 | [5] |
| Pyrazole Derivative | N-(trifluoromethyl)phenyl, methyl sulfide | S. aureus | Weak activity | [6] |
| Pyrazole Derivative | N-(trifluoromethyl)phenyl, fluoro | S. aureus | > 6.25 | [6] |
| 2-oxazolidinone Derivative | 3-(5-fluoropyridine-3-yl) | Gram-positive bacteria | 0.25 - 32 | [7] |
| 4-Trifluoromethylpyridine Nucleoside | Fluoroaryl derivatives | S. aureus | 1.8 - 5.5 | [8] |
As with the anticancer data, these values are from separate studies and should be interpreted with care.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[9][10][11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.[12]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[12]
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.[10]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[11]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[2][11] The IC₅₀ value is then calculated as the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[13]
Protocol:
-
Preparation of Antimicrobial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.[13]
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., adjusted to a 0.5 McFarland standard) is prepared.[13]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[15]
Signaling Pathways and Mechanisms of Action
The biological effects of substituted trifluoromethylpyridines are often attributed to their interaction with specific signaling pathways. For instance, some pyridine-based compounds have been shown to act as kinase inhibitors or to induce apoptosis.
PIM-1 Kinase Inhibition Pathway
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its inhibition is a promising strategy in cancer therapy.[16]
Caption: Inhibition of the PIM-1 kinase signaling pathway by a pyridine-based inhibitor.
Src Kinase and Microtubule Inhibition Pathway
Some pyridine derivatives, such as the actinic keratosis drug tirbanibulin, function as microtubule inhibitors and also impact the Src tyrosine kinase signaling pathway, ultimately leading to apoptosis.[17]
Caption: Dual inhibition of Src kinase and microtubule polymerization leading to apoptosis.
Conclusion
The choice between a methyl or a fluoro substitution on a trifluoromethylpyridine scaffold has profound implications for the resulting compound's biological activity. While a fluoro group often enhances metabolic stability and can significantly increase potency due to its strong electron-withdrawing nature, a methyl group can also contribute to activity, potentially through favorable steric interactions within a binding pocket. The presented data, though not from direct comparative studies, suggests that fluoro-substituted derivatives may offer an advantage in certain therapeutic areas. However, the optimal substitution pattern is highly dependent on the specific biological target and the desired pharmacological profile. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and evaluate novel methyl- and fluoro-substituted trifluoromethylpyridines for a range of biological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. apec.org [apec.org]
- 16. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tirbanibulin - Wikipedia [en.wikipedia.org]
Unlocking Potent Insecticidal Activity: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine analogs, offering insights into their structure-activity relationships (SAR) as potent insecticidal agents. This analysis is supported by quantitative experimental data, detailed methodologies, and visual diagrams to facilitate a deeper understanding of the molecular features driving bioactivity.
The trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore in modern agrochemicals, valued for its ability to enhance the biological activity and metabolic stability of molecules.[1] The unique electronic properties of the trifluoromethyl group, combined with the heteroaromatic pyridine ring, make TFMP derivatives a fertile ground for the discovery of novel insecticides.[1] This guide focuses on analogs of the this compound scaffold, examining how structural modifications influence their insecticidal efficacy.
Comparative Analysis of Insecticidal Activity
A key study by Dong et al. (2018) investigated a series of 1,3,4-oxadiazole derivatives incorporating a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. While the 2-position is substituted with a 1,3,4-oxadiazole linker instead of a methyl group, the structure provides a valuable proxy for understanding the SAR of this class of compounds. The insecticidal activity of these analogs was evaluated against two major agricultural pests: the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella).
The following table summarizes the quantitative SAR data, presenting the median lethal concentration (LC50) values for various analogs. A lower LC50 value indicates higher insecticidal potency.
| Compound ID | R (Substituent on Phenyl Ring) | LC50 (mg/L) vs. M. separata |
| E1 | H | 123.4 |
| E2 | 2-F | 89.7 |
| E3 | 3-F | 115.2 |
| E4 | 4-F | 78.5 |
| E5 | 2-Cl | 65.3 |
| E6 | 3-Cl | 98.6 |
| E7 | 4-Cl | 55.1 |
| E8 | 2-Br | 70.2 |
| E9 | 4-Br | 60.8 |
| E10 | 2-CH3 | 158.9 |
| E11 | 4-CH3 | 142.3 |
| E12 | 2-OCH3 | 210.5 |
| E13 | 4-OCH3 | 189.7 |
| E14 | 2-NO2 | 45.6 |
| E15 | 4-NO2 | 38.9 |
| E18 | 2,4-diCl | 38.5 |
| E27 | 2,4-diF | 30.8 |
| Avermectin | (Positive Control) | 29.6 |
Data extracted from Dong et al., RSC Advances, 2018.
Key Structure-Activity Relationship Insights
The data reveals several key trends:
-
Influence of Phenyl Ring Substituents: The nature and position of the substituent on the phenyl ring, which is attached to the 1,3,4-oxadiazole moiety, significantly impact insecticidal activity.
-
Electron-Withdrawing Groups Enhance Activity: Analogs bearing electron-withdrawing groups (e.g., -F, -Cl, -Br, -NO2) on the phenyl ring generally exhibit higher potency (lower LC50 values) than those with electron-donating groups (e.g., -CH3, -OCH3).
-
Positional Effects: The position of the substituent on the phenyl ring is crucial. For halogen substituents, the para-position (4-position) generally confers greater activity than the ortho- (2-position) or meta- (3-position) positions.
-
Synergistic Effects of Multiple Substituents: Di-substituted analogs, such as those with two fluorine (E27) or two chlorine (E18) atoms, demonstrate some of the highest potencies, suggesting a synergistic effect.
dot
Caption: Structure-activity relationship of 3-chloro-5-(trifluoromethyl)pyridin-2-yl-1,3,4-oxadiazole analogs.
Experimental Protocols
The following is a detailed methodology for the insecticidal bioassays, based on the procedures described by Dong et al. (2018) and supplemented with general protocols for these types of assays.
1. Test Insects:
-
Oriental Armyworm (Mythimna separata): Larvae are reared on an artificial diet under controlled laboratory conditions (25 ± 1°C, 60-70% relative humidity, 14:10 h light:dark photoperiod). Third-instar larvae are typically used for the bioassays.
-
Diamondback Moth (Plutella xylostella): Larvae are reared on cabbage seedlings under similar controlled conditions. Second or third-instar larvae are selected for testing.
2. Preparation of Test Solutions:
-
A stock solution of each test compound is prepared by dissolving a precise weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetone.
-
A series of graded concentrations are prepared by serial dilution of the stock solution with distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Tween-80) to ensure uniform wetting of the leaf surface.
3. Bioassay Procedure (Leaf-Dip Method):
-
Fresh, untreated cabbage leaves (for P. xylostella) or corn leaves (for M. separata) are cut into discs of a uniform size (e.g., 5 cm diameter).
-
The leaf discs are individually dipped into the test solutions of varying concentrations for a standardized period (e.g., 10-30 seconds).
-
Control leaf discs are dipped in a solution containing only the solvent and surfactant at the same concentration used for the test solutions.
-
The treated leaf discs are allowed to air-dry at room temperature.
-
Each dried leaf disc is placed in a separate petri dish lined with a moist filter paper to maintain humidity.
-
A pre-determined number of larvae (e.g., 10-15) are introduced into each petri dish.
-
Each concentration, including the control, is replicated at least three times.
-
The petri dishes are maintained under the same controlled conditions used for rearing the insects.
4. Data Collection and Analysis:
-
Mortality is assessed at specified time intervals, typically 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
The mortality data is corrected for control mortality using Abbott's formula.
-
The median lethal concentration (LC50) values and their 95% confidence intervals are calculated using probit analysis.
dot
Caption: General experimental workflow for insecticidal bioassays.
Potential Signaling Pathways and Mode of Action
The precise molecular target and signaling pathway for this specific series of 1,3,4-oxadiazole derivatives containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety have not been definitively elucidated in the reviewed literature. However, based on the broader class of trifluoromethylpyridine insecticides, several potential modes of action can be hypothesized.
Many commercial insecticides containing the trifluoromethylpyridine scaffold are known to target the nervous system of insects. For example, some act as chordotonal organ modulators, disrupting the sense of hearing and balance in insects. Others are known to inhibit acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid synthesis. Given the structural similarities, it is plausible that the analogs discussed in this guide may also interfere with these or other critical physiological pathways in insects. Further research, including target-based screening and mechanistic studies, is required to pinpoint the exact mode of action.
dot
Caption: Hypothesized signaling pathways for trifluoromethylpyridine-based insecticides.
References
Comparative Efficacy of Trifluoromethylpyridine-Derived Pesticides: A Guide for Researchers
A comprehensive analysis of the performance of key insecticides, fungicides, and herbicides containing the trifluoromethylpyridine moiety, supported by experimental data and detailed methodologies.
The trifluoromethylpyridine (TFMP) chemical scaffold has become a cornerstone in the development of modern agrochemicals, valued for the unique physicochemical properties it imparts, including enhanced metabolic stability and biological activity.[1][2] This guide provides a comparative overview of the efficacy of prominent pesticides derived from this structural class, offering researchers, scientists, and drug development professionals a data-driven resource for evaluation and further investigation. The following sections present quantitative efficacy data, detailed experimental protocols for key studies, and visualizations of the relevant biological pathways.
Insecticidal Efficacy
Trifluoromethylpyridine-based insecticides, such as flupyradifurone and sulfoxaflor, primarily target the nicotinic acetylcholine receptor (nAChR) in insects, leading to neurotoxicity.[3][4] Their efficacy is often compared to other nAChR agonists like neonicotinoids (e.g., imidacloprid, acetamiprid) and organophosphates (e.g., dimethoate).
Quantitative Insecticidal Data
The following table summarizes the lethal dose (LD50) and lethal concentration (LC50) values for key trifluoromethylpyridine insecticides and their alternatives against various insect species. Lower values indicate higher toxicity.
| Active Ingredient | Target Organism | Bioassay Type | Efficacy Metric | Value | Alternative(s) | Alternative Value(s) | Citation(s) |
| Sulfoxaflor | Cotton Aphid (Aphis gossypii) | Leaf-dip | LC50 (48h) | 3.42 mg/L (Yarkant pop.) | Acetamiprid | 5.66 mg/L (Yarkant pop.) | [5] |
| LC50 (48h) | 11.16 mg/L (Jinghe pop.) | Acetamiprid | 35.93 mg/L (Jinghe pop.) | [5] | |||
| Leaf-dip | LC50 (48h) | 1.01 - 5.85 ppm | Thiamethoxam | Resistance observed | [6][7] | ||
| Parasitic Wasp (Leptopilina heterotoma) | Topical | LD50 (72h) | 1.2 ng/wasp | Flupyradifurone | 31 ng/wasp | [8] | |
| Acetamiprid | 2.5 ng/wasp | [8] | |||||
| Dimethoate | 1.4 ng/wasp | [8] | |||||
| Flupyradifurone | Parasitic Wasp (Leptopilina heterotoma) | Topical | LD50 (72h) | 31 ng/wasp | Sulfoxaflor | 1.2 ng/wasp | [8] |
| Acetamiprid | 2.5 ng/wasp | [8] | |||||
| Dimethoate | 1.4 ng/wasp | [8] |
Experimental Protocols: Insecticide Bioassays
Leaf-Dip Bioassay for Aphid LC50 Determination:
This method is commonly used to determine the contact toxicity of insecticides to aphids.[9][10]
-
Preparation of Test Solutions: Serial dilutions of the active ingredient (e.g., sulfoxaflor, acetamiprid) are prepared in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to ensure even spreading on the leaf surface.
-
Leaf Treatment: Cotton leaf discs are immersed in the test solutions for a short duration (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are treated with a solvent-water-surfactant solution lacking the active ingredient.
-
Aphid Infestation: Once dry, the treated leaf discs are placed in petri dishes on a layer of agar to maintain turgor. A cohort of synchronized adult aphids (e.g., 20-30 individuals) is then transferred to each leaf disc.
-
Incubation and Assessment: The petri dishes are maintained under controlled environmental conditions (e.g., 25°C, 16:8 light:dark photoperiod). Mortality is assessed at specified time points, typically 24, 48, and 72 hours after infestation. Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality of the test population.[11]
Topical Application Bioassay for Parasitic Wasp LD50 Determination:
This protocol is utilized to assess the acute contact toxicity of insecticides to individual insects like parasitic wasps.[12][13]
-
Insect Rearing: The target parasitic wasps are reared under controlled laboratory conditions to ensure a supply of healthy, age-standardized individuals for testing.
-
Preparation of Dosing Solutions: Precise concentrations of the insecticides are prepared in a volatile solvent, typically acetone.
-
Topical Application: A micro-applicator is used to apply a minute, fixed volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each anesthetized wasp. Control wasps are treated with the solvent alone.
-
Post-Treatment Observation: After application, the wasps are housed individually with access to a food source (e.g., a honey-water solution).
-
Mortality Assessment: Mortality is recorded at regular intervals (e.g., 24, 48, 72 hours) post-treatment.
-
Data Analysis: The dose-mortality data is analyzed using statistical methods such as probit analysis to determine the LD50, the dose that is lethal to 50% of the treated insects.
Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Agonists
Fungicidal Efficacy
Fungicides containing the trifluoromethylpyridine group, such as fluopyram and picoxystrobin, exhibit diverse modes of action. Fluopyram is a succinate dehydrogenase inhibitor (SDHI), disrupting fungal respiration, while picoxystrobin is a quinone outside inhibitor (QoI), also targeting the mitochondrial respiratory chain but at a different complex.
Quantitative Fungicidal Data
The following table presents the half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide that inhibits 50% of fungal growth.
| Active Ingredient | Target Organism | Efficacy Metric | Value (µg/ml) | Alternative(s) | Alternative Value(s) (µg/ml) | Citation(s) |
| Fluopyram | Alternaria alternata | EC50 | Majority of baseline isolates < 0.1 | Boscalid | 0.011 - 0.650 (sensitive isolates) | [14][15] |
| Alternaria solani | EC50 | Mean: 0.31 | Boscalid | Mean: 0.33 | [16] | |
| Penthiopyrad | Mean: 0.38 | [16] | ||||
| Picoxystrobin (+ Tricyclazole) | Colletotrichum capsici | EC50 | 853 | Azoxystrobin | 1598 | [17] |
| Tebuconazole + Trifloxystrobin | 1465 | [17] |
Note: Data for picoxystrobin and some alternatives are for combination products, which may influence the observed efficacy.
Experimental Protocols: Fungicide Bioassays
Poisoned Food Technique for Mycelial Growth Inhibition:
This in vitro method is standard for assessing the efficacy of fungicides against mycelial fungi.[18][19]
-
Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Fungicide Incorporation: While the medium is still molten, the test fungicide is added at various concentrations to create a dilution series. The fungicide-amended medium is then poured into sterile petri plates. Control plates contain the medium without any fungicide.
-
Inoculation: A small plug (e.g., 5 mm diameter) of mycelium from an actively growing culture of the target fungus is placed in the center of each plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) until the mycelium in the control plates reaches the edge of the plate.
-
Measurement and Analysis: The diameter of the fungal colony in each plate is measured. The percentage of mycelial growth inhibition is calculated relative to the control. This data is then used to determine the EC50 value through regression analysis.
Signaling Pathway: Succinate Dehydrogenase Inhibitors (SDHIs)
Herbicidal Efficacy
Herbicides incorporating the trifluoromethylpyridine structure, such as diflufenican, often act by inhibiting pigment biosynthesis, which is essential for photosynthesis and protecting chlorophyll from photooxidation. Diflufenican specifically inhibits phytoene desaturase (PDS).
Quantitative Herbicidal Data
The following table provides a summary of the efficacy of diflufenican, often used in combination with other active ingredients, for the control of a key weed species.
| Active Ingredient | Target Organism | Application Timing | Efficacy Metric | Efficacy Level | Alternative(s) | Efficacy Level of Alternative(s) | Citation(s) |
| Diflufenican (+ Flufenacet) | Rigid Ryegrass (Lolium rigidum) | Pre-emergence | % Control | High | Prosulfocarb | High | [20] |
| Chlorotoluron + Diflufenican | High | [20] | |||||
| Pendimethalin | 83-99% control | [21] |
Experimental Protocols: Herbicide Efficacy Trials
Pre-emergence Herbicide Efficacy Pot Study:
This methodology is used to evaluate the effectiveness of soil-applied herbicides on weed emergence and growth.
-
Pot Preparation: Pots are filled with a standardized soil mix.
-
Weed Seeding: A known number of seeds of the target weed species (e.g., Lolium rigidum) are sown at a uniform depth.
-
Herbicide Application: The herbicide treatments, including the trifluoromethylpyridine-based herbicide and its comparators, are applied to the soil surface using a laboratory track sprayer to ensure uniform application. An untreated control is included.
-
Incubation: The pots are placed in a greenhouse or growth chamber with controlled conditions (temperature, light, and humidity) conducive to weed germination and growth.
-
Efficacy Assessment: At predetermined intervals after treatment (e.g., 21 days), the efficacy of the herbicides is visually assessed as a percentage of weed control (0% = no effect, 100% = complete kill) compared to the untreated control. Plant biomass (dry weight) may also be measured for a more quantitative assessment.
-
Data Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different herbicide treatments.
Signaling Pathway: Phytoene Desaturase (PDS) Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differences in the Sublethal Effects of Sulfoxaflor and Acetamiprid on the Aphis gossypii Glover (Homoptera: Aphididae) Are Related to Its Basic Sensitivity Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Four Neurotoxic Insecticides Impair Partner and Host Finding in the Parasitoid Leptopilina heterotoma and Bioactive Doses Can Be Taken up Via the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity and Influence of Sublethal Exposure to Sulfoxaflor on the Aphidophagous Predator Hippodamia variegata (Coleoptera: Coccinellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Sensitivities of Baseline Isolates and Boscalid-Resistant Mutants of Alternaria alternata from Pistachio to Fluopyram, Penthiopyrad, and Fluxapyroxad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ndsu.edu [ndsu.edu]
- 17. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 18. phytojournal.com [phytojournal.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. [PDF] Effective Preemergence Herbicides for Rigid Ryegrass (Lolium rigidum Gaud.) Control in Irrigated Bread Wheat (Triticum aestivum L.) | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Analytical Methods for Trifluoromethylpyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analytical validation of trifluoromethylpyridine intermediates. These intermediates are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, making the accuracy and reliability of their analysis paramount for quality control and regulatory compliance. This document offers detailed experimental protocols, comparative performance data, and visual workflows to assist in method selection and implementation.
Trifluoromethylpyridines are a class of heterocyclic compounds containing a pyridine ring substituted with a trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of these molecules, impacting their reactivity and chromatographic behavior. Accurate determination of purity and impurity profiles is essential to ensure the efficacy and safety of the final products.
Comparative Analysis of Analytical Methods
The choice of analytical technique for the validation of trifluoromethylpyridine intermediates depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control, impurity identification, or absolute quantification). The following tables summarize the performance characteristics of HPLC, GC, and qNMR for the analysis of key trifluoromethylpyridine intermediates.
Table 1: Method Comparison for the Analysis of 2-Amino-4-(trifluoromethyl)pyridine
| Validation Parameter | HPLC-UV | GC-FID | qNMR (¹H or ¹⁹F) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.05%* | ~0.3% |
| Suitability | Excellent for purity and impurity determination. | Suitable for volatile impurities; may require derivatization. | Excellent for absolute purity determination; less sensitive for trace impurities. |
Note: Representative data based on the analysis of structurally similar volatile organic compounds.
Table 2: Method Comparison for the Analysis of 2-Chloro-5-(trifluoromethyl)pyridine
| Validation Parameter | HPLC-UV | GC-FID | qNMR (¹⁹F) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 99.5 - 100.5% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.02% | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.06% | ~0.03% | ~0.3% |
| Suitability | Robust for routine purity analysis. | Excellent for volatile isomers and related substances. | Primary method for assigning absolute purity to a reference standard. |
Table 3: Method Comparison for the Analysis of 3-Chloro-5-(trifluoromethyl)pyridine
| Validation Parameter | HPLC-UV | GC-MS | qNMR (¹⁹F) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 99.0 - 101.0% | 97.0 - 103.0% | 99.2 - 100.8% |
| Precision (% RSD) | < 1.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.015% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.045% | ~0.015% | ~0.3% |
| Suitability | High-throughput screening and quality control. | Identification and quantification of trace volatile impurities. | Accurate quantification without the need for a specific reference standard of the analyte. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and the exact nature of the trifluoromethylpyridine intermediate being analyzed.
High-Performance Liquid Chromatography (HPLC) Method for 2-Amino-4-(trifluoromethyl)pyridine
This method is suitable for the determination of purity and impurities of 2-Amino-4-(trifluoromethyl)pyridine.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used for this analysis.[1]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 50:50 (v/v) Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-Amino-4-(trifluoromethyl)pyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of 2-Amino-4-(trifluoromethyl)pyridine to be tested.[1]
-
Caption: Workflow for the purity validation of trifluoromethylpyridine intermediates by HPLC.
Gas Chromatography (GC) Method for 2-Chloro-5-(trifluoromethyl)pyridine
This method is suitable for the analysis of volatile impurities and the assay of 2-Chloro-5-(trifluoromethyl)pyridine.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Standard and Sample Solutions (1 mg/mL): Accurately weigh the reference standard or sample and dissolve in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
-
Caption: General workflow for the analysis of trifluoromethylpyridine intermediates by GC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for 3-Chloro-5-(trifluoromethyl)pyridine
qNMR provides a primary method for the determination of absolute purity without the need for a specific reference standard of the analyte. ¹⁹F qNMR is particularly advantageous for trifluoromethylpyridine intermediates due to the high sensitivity of the ¹⁹F nucleus and the typically uncongested spectral region.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Experimental Parameters:
-
Pulse Sequence: A standard 1D ¹⁹F experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being quantified.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Sample Preparation:
-
Internal Standard: Select a suitable, stable, and highly pure fluorinated internal standard with signals that do not overlap with the analyte (e.g., 1,4-difluorobenzene).
-
Sample Preparation: Accurately weigh the trifluoromethylpyridine intermediate and the internal standard into a vial. Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) and transfer to an NMR tube.
-
Caption: Workflow for absolute purity determination of trifluoromethylpyridine intermediates by qNMR.
Conclusion
The selection of an appropriate analytical method for the validation of trifluoromethylpyridine intermediates is critical for ensuring the quality and consistency of these important chemical building blocks.
-
HPLC is a versatile and robust technique that is well-suited for the routine analysis of purity and the determination of non-volatile impurities.
-
GC is the preferred method for the analysis of volatile impurities and can be a valuable orthogonal technique to HPLC.
-
qNMR , particularly ¹⁹F qNMR, offers a powerful primary method for the absolute quantification of trifluoromethylpyridine intermediates, which is essential for the certification of reference materials.
A comprehensive approach that utilizes a combination of these techniques will provide the most complete understanding of the purity and impurity profile of trifluoromethylpyridine intermediates, thereby ensuring the quality and safety of the final pharmaceutical or agrochemical products.
References
assessing the metabolic stability of drugs containing the trifluoromethylpyridine moiety
A comparative analysis of the metabolic stability of drugs incorporating the trifluoromethylpyridine moiety reveals a significant enhancement in resistance to metabolic degradation, a critical attribute for successful drug development. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group deactivates the pyridine ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the body. This guide provides an objective comparison of the metabolic stability of drugs containing the trifluoromethylpyridine moiety with alternative structures, supported by experimental data and detailed methodologies.
The strategic incorporation of fluorine atoms into drug candidates, particularly as a trifluoromethyl group on a pyridine ring, has become a cornerstone of modern medicinal chemistry. This substitution can profoundly influence a compound's pharmacokinetic profile, leading to improved metabolic stability, enhanced bioavailability, and a more predictable therapeutic window. By blocking common sites of metabolism, the trifluoromethylpyridine moiety can significantly extend a drug's half-life, allowing for less frequent dosing and improved patient compliance.
Comparative Metabolic Stability: In Vitro Data
The most direct way to assess metabolic stability is through in vitro assays using liver microsomes, which are rich in drug-metabolizing enzymes. These assays measure key parameters such as the half-life (t½) of the compound and its intrinsic clearance (CLint), which is a measure of the liver's intrinsic ability to metabolize a drug. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
While direct head-to-head public data for a wide range of trifluoromethylpyridine-containing drugs and their non-fluorinated analogs is not always available, the general trend observed in drug discovery programs consistently demonstrates the superior stability of the former.
For instance, studies on picornavirus inhibitors have shown that replacing a methyl group with a trifluoromethyl group on a heterocyclic ring provides a "global metabolic protective effect".[1] In a monkey liver microsomal assay, the trifluoromethyl analog exhibited significantly fewer metabolites compared to its methyl counterpart, highlighting the robust nature of the -CF3 group in preventing metabolism.[2]
Table 1: Illustrative Comparison of Metabolic Stability in Human Liver Microsomes (HLM)
| Compound/Analog | Moiety | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolic Pathway |
| Analog A | Pyridine | < 15 | > 100 | Pyridine ring hydroxylation |
| Drug A | Trifluoromethylpyridine | > 60 | < 10 | Minimal metabolism |
| Analog B | Methyl-Pyridine | 25 | 55 | Methyl group oxidation, Pyridine ring hydroxylation |
| Drug B | Trifluoromethylpyridine | > 90 | < 5 | Minimal metabolism |
Note: The data in this table is illustrative and based on general observations in drug discovery. Actual values are highly dependent on the overall molecular structure.
Experimental Protocols for Assessing Metabolic Stability
A standardized and reproducible experimental protocol is crucial for accurately assessing and comparing the metabolic stability of drug candidates. The most common in vitro method is the liver microsomal stability assay.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes (HLM).
2. Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in an appropriate solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Add the HLM suspension to the wells of a 96-well plate.
-
Add the test compound or positive control to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
Metabolic Pathways and the Role of CYP Enzymes
The primary route of metabolism for many drugs, including those with a pyridine ring, is oxidation mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor. The introduction of a trifluoromethyl group significantly alters this metabolic landscape.
A key example is the metabolism of 3-trifluoromethylpyridine. Studies have shown that its major metabolite is 3-trifluoromethylpyridine-N-oxide, a product of CYP-mediated oxidation.[3] This indicates that while the trifluoromethyl group protects the carbon atoms of the pyridine ring from hydroxylation, the nitrogen atom can still be a site of metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectral Maze: A Comparative Guide to Cross-Validation of Spectroscopic Data for Novel Pyridine Compounds
For researchers, scientists, and drug development professionals venturing into the synthesis and characterization of novel pyridine compounds, robust analytical methodologies are paramount. This guide provides an objective comparison of spectroscopic techniques coupled with rigorous cross-validation strategies to ensure the reliability and predictive power of your experimental data.
The structural elucidation and quantification of new chemical entities, particularly those with the versatile pyridine scaffold, rely heavily on a suite of spectroscopic techniques. However, the raw data from these instruments are only as reliable as the models used to interpret them. Cross-validation is a critical step to prevent overfitting and to build robust models that can accurately predict the properties of unknown samples. This guide delves into the practical application of various spectroscopic methods and compares the performance of different cross-validation techniques, supported by experimental protocols and data.
The Spectroscopic Toolkit for Pyridine Analysis
A multi-pronged spectroscopic approach is often the most effective strategy for the comprehensive characterization of novel pyridine derivatives. Each technique provides a unique piece of the structural puzzle.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of nuclei, and stereochemistry.[1][2] | Unparalleled for structural elucidation of organic molecules. | Lower sensitivity compared to other techniques; requires deuterated solvents. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule based on their characteristic vibrational frequencies.[3][4] | Rapid, non-destructive, and provides a molecular "fingerprint". | Can be difficult to interpret complex spectra with overlapping peaks. |
| Raman Spectroscopy | Complements IR spectroscopy by providing information on molecular vibrations, particularly for non-polar bonds and symmetric vibrations. | Minimal sample preparation required; can be used in aqueous solutions. | Can be affected by fluorescence; weaker signal than IR. |
| UV-Visible (UV-Vis) Spectroscopy | Provides information about electronic transitions within the molecule, particularly conjugated systems.[5][6] | High sensitivity; useful for quantitative analysis and studying electronic properties. | Provides limited structural information on its own. |
The Cornerstone of a Reliable Model: Cross-Validation
Cross-validation is a statistical method used to estimate the performance of a predictive model on unseen data.[7] It involves partitioning the dataset into subsets, training the model on a portion of the data, and then validating it on the remaining portion. This process is repeated multiple times to obtain a more robust estimate of the model's performance.
Two of the most common cross-validation techniques are:
-
k-Fold Cross-Validation: The dataset is randomly partitioned into 'k' equal-sized subsets. Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data. The k results can then be averaged to produce a single estimation. A common value for k is 10.
-
Leave-One-Out Cross-Validation (LOO-CV): This is a special case of k-fold cross-validation where k is equal to the number of samples in the dataset. In each iteration, a single data point is used for validation, and the remaining data points are used for training. This method is computationally expensive for large datasets but can provide a good estimate of model performance for smaller datasets.
Comparing Chemometric Models: PLS vs. PCR
Once spectroscopic data is acquired, chemometric models are often employed for quantitative analysis. Two popular linear regression methods are Partial Least Squares (PLS) and Principal Component Regression (PCR).
| Chemometric Model | Description | Best Suited For |
| Partial Least Squares (PLS) Regression | A statistical method that finds a linear relationship between predictors (spectral data) and response variables (e.g., concentration). It is particularly useful when the number of variables is high and there is multicollinearity among them. | Quantitative analysis of complex mixtures from spectroscopic data. |
| Principal Component Regression (PCR) | A regression analysis technique that is based on principal component analysis (PCA). It involves first performing PCA on the independent variables and then running a regression on the principal components. | Datasets with a high degree of multicollinearity where dimensionality reduction is a primary goal. |
Performance Metrics for Model Evaluation
To objectively compare the performance of different cross-validation strategies and chemometric models, several key metrics are used:
| Performance Metric | Description | Ideal Value |
| Root Mean Square Error of Prediction (RMSEP) | A measure of the average difference between the predicted and actual values in the validation set. It provides an indication of the model's predictive accuracy.[8] | Closer to 0 |
| Ratio of Prediction to Deviation (RPD) | The ratio of the standard deviation of the reference data to the RMSEP. It provides a measure of the model's predictive ability relative to the variability in the data. | Higher values indicate better predictive ability (generally > 3 for good models) |
| Coefficient of Determination (R²) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Closer to 1 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline generalized protocols for the spectroscopic analysis of novel pyridine compounds.
General Sample Preparation
For all spectroscopic techniques, ensure the novel pyridine compound is of high purity. Purification can be achieved through techniques such as recrystallization or column chromatography. The purity should be confirmed by a primary analytical method like High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy Data Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified pyridine compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Instrument Parameters (Example for a 400 MHz spectrometer): [1]
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Number of Scans: 16-64 (adjust based on concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Relaxation Delay (D1): 2-5 seconds.
-
-
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak.
FT-IR Spectroscopy Data Acquisition Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid pyridine compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Collect the spectrum and perform a background subtraction using the spectrum of the empty ATR crystal.
Raman Spectroscopy Data Acquisition Protocol
-
Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.
-
Instrument Parameters:
-
Laser Wavelength: e.g., 785 nm.
-
Laser Power: Adjust to avoid sample degradation (typically a few milliwatts).
-
Integration Time: 1-10 seconds.
-
Number of Accumulations: 10-20.
-
-
Data Processing: Process the spectra to remove cosmic rays and baseline fluorescence if present.
UV-Vis Spectroscopy Data Acquisition Protocol
-
Sample Preparation: Prepare a dilute solution of the pyridine compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, water).[5] The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Instrument Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample solution.
-
-
Data Acquisition: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).[5]
Visualizing the Workflow
A clear understanding of the experimental and data analysis workflow is essential.
Caption: Experimental workflow from compound synthesis to data analysis and model validation.
Logical Flow of Cross-Validation
The logic behind cross-validation is to simulate the model's performance on new, unseen data.
Caption: Logical diagram illustrating the k-fold cross-validation process.
By implementing a combination of these spectroscopic techniques and rigorous cross-validation protocols, researchers can ensure the generation of high-quality, reliable, and predictive data for their novel pyridine compounds, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 3. cet-science.com [cet-science.com]
- 4. researchgate.net [researchgate.net]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of chemometric models applied to Raman spectroscopy for monitoring key metabolites of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this chemical is classified as hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment.[1][2][3] Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound is considered hazardous, and direct contact can pose significant health risks.[2]
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[1][2][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, butyl rubber, Viton®) are required.[1][2][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2][4] A NIOSH-approved respirator with an organic vapor cartridge may be necessary in poorly ventilated areas or during a spill.[2] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants are mandatory to minimize skin exposure. For larger quantities or spills, a chemical-resistant apron or suit may be necessary.[2] |
An emergency eyewash station and safety shower must be readily accessible in any area where this chemical is handled.[2]
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[2]
-
Containment : Use an inert absorbent material such as vermiculite, sand, or earth to contain liquid spills. For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][2]
-
Collection : Place the absorbed or collected material into a clearly labeled, sealed container designated for hazardous waste.[1][2]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
Step-by-Step Disposal Procedure
The disposal of this compound waste must adhere to institutional, local, and federal regulations.[4][5] This chemical should never be disposed of down the drain or in regular trash.[1][4][6]
-
Waste Identification and Classification : this compound waste is classified as hazardous halogenated organic waste.[3]
-
Waste Segregation and Collection :
-
Collect waste in a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap.[1][4] Polyethylene or glass containers are generally suitable.[1]
-
Do not mix with non-halogenated solvents or other incompatible waste streams to avoid dangerous reactions and facilitate proper disposal.[1][3][7] Keep separate from acidic or alkaline waste streams.[8]
-
-
Labeling :
-
Storage :
-
Disposal :
-
Arrange for a licensed hazardous waste disposal company to collect the waste.[2][4] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1][4]
-
The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[2][3][10]
-
Disposal Decision Workflow
Caption: Decision workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. benchchem.com [benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. odu.edu [odu.edu]
- 10. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine in a laboratory setting.
Hazard Identification and Classification
This chemical is presumed to be a hazardous substance. Based on data from close analogues, it is classified as follows:
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | GHS02 | Warning | H226: Flammable liquid and vapour.[1][2] |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | Category 3 | GHS06 | Danger | H301: Toxic if swallowed. |
Note: Classifications are based on the most conservative data from available analogues.
Personal Protective Equipment (PPE)
Adequate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes and vapours causing serious eye irritation.[3] Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin & Body Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact which can cause irritation.[1][4] Contaminated clothing should be removed and washed before reuse.[1][3] |
| Respiratory Protection | Use in a certified chemical fume hood. If engineering controls are insufficient, use a NIOSH/MSHA or EN 149 approved respirator with an appropriate filter (e.g., type ABEK). | Protects against inhalation of vapours which may cause respiratory irritation.[3] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[2][3] Eyewash stations and safety showers must be readily accessible.[3][4]
-
Preventing Fires: This material is a flammable liquid.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][4] Use non-sparking tools and explosion-proof electrical equipment.[1][2][3] Ground and bond containers during transfer to prevent static discharge.[1][3]
-
General Practices: Avoid all personal contact, including inhalation of vapours.[5] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[2][5] Keep the container tightly closed when not in use.[1][2]
Storage Plan:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]
-
The storage area should be designated for flammable liquids.
Disposal Plan:
-
Dispose of contents and container as hazardous waste.[2]
-
Disposal must be in accordance with all applicable local, regional, and national regulations.[1][2]
-
Do not allow the product to enter drains or waterways.[4]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][3] If you feel unwell, call a POISON CENTER or doctor.[1][3] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower.[1][3] If skin irritation occurs, get medical advice.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice or attention.[2] |
| Ingestion | Rinse mouth.[2] Call a POISON CENTER or doctor immediately if you feel unwell.[4] Do NOT induce vomiting. |
Accidental Release Measures (Spill Plan):
-
Evacuate & Secure: Immediately evacuate personnel from the spill area. Remove all sources of ignition.[1][4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: Use a non-combustible absorbent material like sand or earth to contain the spill.[2][5] Prevent it from entering drains.[2]
-
Collect Waste: Wearing full PPE, collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2][3][5]
-
Decontaminate: Clean the spill area thoroughly.
Visual Workflows
The following diagrams illustrate key safety procedures for handling this chemical.
Caption: Standard sequence for donning and doffing Personal Protective Equipment (PPE).
Caption: Logical workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
